2,4-Diamino-5-fluoroquinazoline
Description
Properties
IUPAC Name |
5-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152502 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-70-2 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119584-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of 2,4-Diamino-5-fluoroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 2,4-Diamino-5-fluoroquinazoline and its closely related analogs. Based on extensive research into the 5-substituted 2,4-diaminoquinazoline chemical class, the primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of nucleotides and certain amino acids, leading to the cessation of cell growth and proliferation. This antifolate activity confers upon this class of compounds a range of biological effects, including antineoplastic, antibacterial, and antimalarial properties. This document summarizes the available biological data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
The principal molecular target of the 2,4-diaminoquinazoline class of compounds is dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids, including methionine and serine.[3]
By acting as a competitive inhibitor of DHFR, this compound and its analogs block the production of THF.[1][3] The depletion of the cellular THF pool leads to an interruption in the synthesis of DNA, RNA, and proteins, ultimately resulting in the inhibition of cell proliferation and cell death.[3] This mechanism is the foundation for the compound's therapeutic potential as an anticancer, antibacterial, and antimalarial agent.[4][5]
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Biological Activities and Quantitative Data
While specific quantitative data for this compound (CAS 119584-70-2) is not extensively documented in publicly available literature, the biological activities of several closely related 5-substituted and 6-substituted 2,4-diaminoquinazoline analogs have been evaluated. These studies consistently demonstrate potent antifolate activity.
Antineoplastic Activity
Derivatives of this compound have shown significant potency against cancer cell lines. In particular, 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines exhibited potent inhibitory activity against L1210 leukemia cells in vitro.[4][6] Notably, some compounds in this series were found to be more active than methotrexate, a widely used DHFR inhibitor in cancer chemotherapy.[4][6] Similarly, 5-chloro-substituted analogs also demonstrated potent inhibition of L1210 Leukemia and B16 melanoma cells.[5]
Table 1: Antineoplastic Activity of Related 2,4-Diaminoquinazoline Analogs
| Compound Class | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | L1210 Leukemia | Potent in vitro activity; some more active than methotrexate | [4],[6] |
| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | L1210 Leukemia | Potent inhibition | [5] |
| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | B16 Melanoma | Potent inhibition |[5] |
Antimalarial and Antibacterial Activity
The antifolate mechanism is a validated strategy against microbial pathogens. Studies have shown that 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines produce 100% suppression of Plasmodium berghei in mice at low doses.[4][6] These compounds, along with their 5-chloro analogs, also displayed moderate activity against the bacterium Diplococcus pneumoniae.[4][5] The inhibitory activities against intact bacterial cells often parallel the inhibition of the isolated bacterial DHFR enzyme, confirming the antifolate mechanism is responsible for the antibacterial effects.[1]
Table 2: Antimicrobial Activity of Related 2,4-Diaminoquinazoline Analogs
| Compound Class | Organism | Activity Noted | Reference |
|---|---|---|---|
| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | Plasmodium berghei | 100% suppression in mice (1 mg/kg) | [4],[6] |
| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | Plasmodium berghei | 100% suppression in mice (20 mg/kg) | [5] |
| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | Diplococcus pneumoniae | Moderate in vitro activity | [4] |
| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | Diplococcus pneumoniae | Moderate in vitro activity |[5] |
Experimental Protocols
The evaluation of this compound and its analogs as DHFR inhibitors typically involves a series of in vitro and cell-based assays.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified DHFR enzyme from various sources (e.g., bacterial, human, parasitic).
-
Principle: The activity of DHFR is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.
-
Protocol Outline:
-
Reagents: Purified DHFR enzyme, dihydrofolic acid (DHF), NADPH, assay buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5).
-
Procedure: a. The reaction mixture containing buffer, NADPH, and the test compound (at various concentrations) is pre-incubated. b. The reaction is initiated by the addition of the substrate, DHF. c. The decrease in absorbance at 340 nm is recorded over time.
-
Data Analysis: The initial reaction rates are calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of the compound on whole cells, which is an indirect measure of its ability to inhibit essential cellular processes like DNA synthesis.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
Cell Culture: Cancer cells (e.g., L1210) or bacterial cells are seeded in 96-well plates and allowed to adhere or grow.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours for cancer cells).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader (typically at ~570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (concentration that inhibits cell growth by 50%) is determined.
-
Caption: General Experimental Workflow for Antifolate Drug Discovery.
Conclusion
References
- 1. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]
Physicochemical Properties of 2,4-Diamino-5-fluoroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diamino-5-fluoroquinazoline, a heterocyclic organic compound of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available quantitative data, detailed experimental methodologies for key property determination, and a visualization of its potential biological signaling pathway.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | [1] |
| Molecular Weight | 178.17 g/mol | [1] |
| Melting Point | 245-248 °C | [1] |
| pKa (predicted) | N1 = 6.98 | [2] |
| Solubility | Data not available | |
| LogP | Data not available | |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Phrases | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [1] |
Note: The predicted pKa value is for a structurally related 2,4-diaminoquinazoline derivative and should be considered an estimate for this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point method.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the sample to fall to the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.
Solubility Determination (Gravimetric Method)
Determining the solubility of a compound in various solvents is essential for formulation development and in vitro/in vivo studies. The gravimetric method is a straightforward and accurate technique for determining equilibrium solubility.
Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
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Vials with screw caps
-
Volumetric flasks and pipettes
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Syringe filters (e.g., 0.45 µm)
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Evaporating dish
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: The vial is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A known volume of the supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any undissolved solid particles.
-
Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed evaporating dish. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved.
-
Calculation: The mass of the dried residue is determined by weighing the evaporating dish. The solubility is then calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))
Biological Activity and Signaling Pathway
Derivatives of 2,4-diaminoquinazoline have been shown to possess a range of biological activities, including anticancer, antimalarial, and antibacterial effects. Notably, the parent compound, 2,4-diaminoquinazoline (2,4-DAQ), has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. 2,4-DAQ is reported to be a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (LEF1), a key transcription factor in the Wnt pathway.[4]
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of inhibition by 2,4-diaminoquinazoline derivatives.
References
The Structure-Activity Relationship of 2,4-Diamino-5-fluoroquinazoline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diamino-5-fluoroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key enzymes implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their development as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are included to facilitate further research and development in this promising area.
Core Structure and Key Interactions
The 2,4-diaminoquinazoline core is a versatile scaffold for developing inhibitors of various protein kinases.[1] The 4-anilino-quinazoline moiety, in particular, has proven to be a privileged structure for creating first-generation EGFR Tyrosine Kinase Inhibitors (TKIs). Structure-activity relationship (SAR) studies have revealed that the quinazoline core's ability to form hydrogen bonds is crucial for its inhibitory activity. Specifically, the N-1 and N-3 positions of the quinazoline ring play a vital role in binding to the kinase active site.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be significantly modulated by substitutions at various positions of the quinazoline ring and the aniline moiety. The following sections summarize the key SAR findings for different targets.
EGFR Kinase Inhibitors
The quinazoline scaffold is a key component of many FDA-approved EGFR inhibitors.[2] The development of these inhibitors has been guided by extensive SAR studies, which have elucidated the structural requirements for potent and selective inhibition. A novel series of quinazoline derivatives were designed and synthesized as potent antitumor agents, with some compounds showing low micromolar cytotoxicity towards various cancer cell lines.[3]
Table 1: SAR of this compound Derivatives as EGFR Inhibitors
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Anilino Substituent) | EGFR IC50 (nM) | Antiproliferative Activity (Cell Line) IC50 (µM) | Reference |
| 1a | -NH2 | -NH-benzyl | 3-chloro, 4-fluoro | 9.2 | 6.54 (A549) | [4] |
| 1b | -NH2 | -NH-benzyl | 3-bromo | 17.32 | Not Reported | [4] |
| 2a | -NH-aryl | -NH-alkyl | 4-nitro | Not Reported | 9.1 - 12.0 (MCF-7, HCT-116, HePG-2, HFB4) | [5] |
| 2b | -NH-aryl | -NH-alkyl | 3-nitro | Decreased activity | Decreased activity | [5] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Dihydrofolate Reductase (DHFR) Inhibitors
2,4-Diaminoquinazolines are also known to be potent inhibitors of DHFR, an essential enzyme in the folate metabolism pathway.[6] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for anticancer and antimicrobial agents. The substitution pattern on the quinazoline ring and the side chain at position 5 or 6 significantly influences the inhibitory activity and selectivity against DHFR from different species.
Table 2: SAR of this compound Derivatives as DHFR Inhibitors
| Compound ID | R1 (Position 5) | R2 (Position 6) | Target DHFR | IC50 (nM) | Reference |
| 3a | -F | -CH2NH-benzyl | Plasmodium falciparum | 6.77 - 8.05 | [7] |
| 3b | -F | -CH2NH-(2',5'-dimethoxy)benzyl | Plasmodium falciparum | Potent | [7] |
| 4a | -H | -CH2NH-phenanthrene | Methotrexate-resistant L5178Y | ~1 | [8] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the in vitro assays used to evaluate their biological activity.
General Synthesis of 2,4-Diamino-5-fluoro-6-substituted-benzylamino Quinazolines
A common synthetic route to this class of compounds involves the condensation of a triaminoquinazoline precursor with a substituted benzaldehyde, followed by reduction of the resulting Schiff base.[9]
Step 1: Synthesis of the Schiff Base
-
To a solution of 5-fluoro-2,4,6-triaminoquinazoline in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired substituted benzaldehyde.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Reduction of the Schiff Base
-
Suspend the synthesized Schiff base in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-fluoro-6-substituted-benzylamino quinazoline.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR can be determined using a luminescence-based kinase assay.[10]
-
Prepare a reaction mixture containing recombinant EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture at 37 °C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ATP remaining using a luciferase-based ATP detection reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro DHFR Inhibition Assay
The inhibitory potency of the compounds against DHFR can be assessed using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Prepare a reaction mixture containing DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a suitable buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate (DHF).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by these inhibitors and the overall workflow of their development is crucial for successful drug discovery.
Signaling Pathways
This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Some 2,4-diaminoquinazoline derivatives have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.
Experimental Workflow
The development of novel this compound inhibitors typically follows a structured workflow, from initial design to preclinical evaluation.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of potent and selective enzyme inhibitors with therapeutic potential in oncology and infectious diseases. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, is essential for the successful development of novel drug candidates based on this privileged core. The information presented in this technical guide provides a solid foundation for researchers to build upon in their quest for new and improved therapies.
References
- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Versatility of 2,4-Diamino-5-fluoroquinazoline and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diamino-5-fluoroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological effects of these compounds, focusing on their anticancer, antimicrobial, and immunomodulatory properties. We delve into their mechanisms of action, including the inhibition of key enzymes such as dihydrofolate reductase and epidermal growth factor receptor (EGFR) kinase, disruption of tubulin polymerization, and modulation of critical signaling pathways like Wnt/β-catenin. Furthermore, this guide details the experimental protocols for key biological assays and presents available quantitative data to facilitate comparative analysis and future drug development endeavors.
Introduction
Quinazoline derivatives have long been a focal point of drug discovery due to their versatile biological activities. The introduction of a fluorine atom at the 5-position of the 2,4-diaminoquinazoline core has been shown to significantly influence the physicochemical and pharmacological properties of these molecules. This guide explores the multifaceted biological landscape of this compound and its derivatives, highlighting their potential as therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action.
Inhibition of Dihydrofolate Reductase (DHFR)
A key target for many anticancer drugs is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA replication and repair, leading to cell death. Several 2,4-diaminoquinazoline derivatives have been identified as potent DHFR inhibitors. While specific IC50 values for 5-fluoro derivatives are not extensively reported, related 2,4-diaminoquinazoline antifolates have shown inhibitory concentrations in the nanomolar range[1].
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and metastasis. Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors[2][3][4]. The addition of a fluorine atom can enhance binding affinity and cellular permeability.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the initiation and progression of numerous cancers. 2,4-diaminoquinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to the suppression of Wnt/β-catenin target genes like AXIN2, MYC, and LGR5, resulting in the suppression of cancer cell growth and invasion[5][6][7]. Studies have shown that 2,4-diaminoquinazolines can suppress Wnt/β-catenin signaling without altering the levels of β-catenin, suggesting they act on downstream components of the pathway[8].
Immunomodulatory Activity: TLR8 Agonism
Toll-like receptor 8 (TLR8) is an endosomal receptor primarily expressed in myeloid cells that plays a crucial role in the innate immune response to single-stranded RNA viruses. Activation of TLR8 triggers the production of pro-inflammatory cytokines and type I interferons. A novel series of 2,4-diaminoquinazolines has been identified as potent dual Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists. Notably, an 8-fluoroquinazoline derivative demonstrated this dual activity, suggesting that fluorinated quinazolines can modulate the immune system[9].
Antimicrobial Activity
Beyond their anticancer and immunomodulatory effects, this compound derivatives have also been investigated for their antimicrobial properties, including antibacterial and antimalarial activities.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of 2,4-diaminoquinazoline derivatives. It is important to note that data specifically for 5-fluoro substituted derivatives are limited in the publicly available literature.
Table 1: Anticancer Activity of 2,4-Diaminoquinazoline Derivatives
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/EC50 | Reference |
| 2,4-Diaminoquinazolines | Wnt/β-catenin signaling | HCT116, SW480, SW620 | 5.9 - 6.7 µM | [8] |
| 4-Anilinoquinazolines | EGFR Kinase | Various | nM to µM range | [2][3][4] |
| 2,4-Diaminoquinazoline antifolates | Dihydrofolate Reductase | L5178Y cells | ~1 nM | [1] |
Table 2: Immunomodulatory Activity of 2,4-Diaminoquinazoline Derivatives
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/EC50 | Reference |
| 2,4-Diamino-8-fluoroquinazolines | TLR7/8 Agonism | Not Specified | Potent Agonist | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding a purified DHFR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
EGFR Kinase Inhibition Assay
Principle: The kinase activity of EGFR is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.
Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Set up kinase reactions in a 96-well plate containing EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)4:1), ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
The luminescence intensity is proportional to the ADP produced and thus the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Tubulin Polymerization Assay
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Add the test compound at various concentrations or a vehicle control.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
The rate of polymerization and the maximum polymer mass are determined from the resulting polymerization curve.
-
The inhibitory effect of the compound is assessed by comparing the polymerization kinetics in the presence and absence of the compound.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
Principle: This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/Lef binding sites (TOP Flash) or mutated binding sites (FOP Flash) as a negative control. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase.
Procedure:
-
Transfect cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway) with the TOP Flash or FOP Flash reporter plasmids and a constitutively active Renilla luciferase plasmid for normalization.
-
Treat the transfected cells with the test compound at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
The ratio of TOP Flash to FOP Flash luciferase activity is calculated and normalized to the Renilla luciferase activity to determine the specific inhibition of Wnt/β-catenin signaling.
TLR8 Agonist Assay (HEK-Blue™ TLR8 Reporter Cell Assay)
Principle: This assay employs a HEK293 cell line stably transfected with human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of TLR8 leads to the secretion of SEAP, which can be quantified colorimetrically.
Procedure:
-
Seed the HEK-Blue™ hTLR8 cells in a 96-well plate.
-
Add the test compound at various concentrations to the cells.
-
Incubate the plate for 16-24 hours.
-
Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate for a specified time and measure the absorbance at a specific wavelength (e.g., 620-655 nm).
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the absorbance against the logarithm of the agonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-Diamino-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this class, 2,4-diaminoquinazoline derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The introduction of a fluorine atom at the 5-position of the quinazoline ring has been a key strategy in modulating the potency and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the discovery, history, and seminal experimental work on 2,4-diamino-5-fluoroquinazoline and its derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Historical Perspective and Discovery
The exploration of this compound derivatives gained significant momentum in the early 1990s, driven by the quest for novel antifolate and antiparasitic agents. A pivotal study published in 1994 detailed the synthesis and biological evaluation of a series of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines.[1] This research established the potential of this scaffold in the development of potent antimalarial and antineoplastic agents. The primary mechanism of action for many of these early derivatives was identified as the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[2][3][4]
Synthesis and Chemical Development
The foundational synthesis of 2,4-diamino-5-fluoro-6-substituted quinazoline derivatives, as described in early literature, commences with the precursor 5-fluoro-2,4,6-triaminoquinazoline.[1] This intermediate undergoes condensation with various substituted benzaldehydes to form Schiff bases, which are subsequently reduced to yield the final products.[1]
General Synthetic Workflow
Caption: General synthetic scheme for 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines.
Key Experimental Protocols
Synthesis of 2,4-Diamino-5-fluoro-6-substituted benzylamino quinazolines[1]
A mixture of 5-fluoro-2,4,6-triaminoquinazoline and a substituted benzaldehyde (1:1 molar ratio) in ethanol is refluxed for a specified period to facilitate the condensation reaction and formation of the corresponding Schiff base. Upon completion, the reaction mixture is cooled, and the Schiff base intermediate is isolated. The intermediate is then suspended in methanol, and sodium borohydride (NaBH₄) is added portionwise at room temperature to carry out the reduction. The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final 2,4-diamino-5-fluoro-6-substituted benzylamino quinazoline derivative.
In Vitro Antineoplastic Activity against L1210 Leukemia Cells[1]
The cytotoxic activity of the synthesized compounds is evaluated against the L1210 murine leukemia cell line using a standard cell viability assay, such as the MTT assay. L1210 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with serial dilutions of the test compounds and a positive control (e.g., Methotrexate) for a period of 48-72 hours. Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curves.
In Vivo Antimalarial Suppressive Test against Plasmodium berghei[1]
The in vivo antimalarial activity is assessed using a murine model of malaria. Mice are inoculated with Plasmodium berghei-infected erythrocytes. The test compounds are administered orally to the infected mice at various doses for a defined period (e.g., four consecutive days). A control group receives the vehicle alone. The percentage of parasitemia is determined by examining Giemsa-stained thin blood smears prepared from the tail blood of the mice. The efficacy of the compounds is evaluated by comparing the average parasitemia in the treated groups to that of the control group. The dose that causes a 100% suppression of parasitemia is a key endpoint.
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes involved in cellular proliferation and survival.
Antimalarial and Antineoplastic Activity
Early studies revealed potent antimalarial activity against Plasmodium berghei and significant cytotoxicity against L1210 leukemia cells.[1] Six of the twenty-two compounds in the initial study produced 100% suppression of parasitemia in mice at a dose of 1 mg/kg.[1] Several compounds also exhibited potent in vitro activity against the L1210 cell line, with one derivative noted as being more active than the standard chemotherapeutic agent, methotrexate.[1]
Table 1: Summary of Early Biological Activity of 2,4-Diamino-5-fluoro-6-substituted benzylamino Quinazolines
| Activity Type | Model System | Key Findings | Reference |
| Antimalarial | Plasmodium berghei (in vivo) | Six compounds showed 100% suppression of parasitemia at 1 mg/kg. | [1] |
| Antineoplastic | L1210 Leukemia Cells (in vitro) | All tested compounds exhibited potent activity. One compound (I4) was more active than Methotrexate. | [1] |
| Antibacterial | Diplococcus pneumoniae (in vitro) | A number of compounds showed moderate activity. | [1] |
Dihydrofolate Reductase (DHFR) Inhibition
The primary mechanism of action for the antimalarial and some of the anticancer effects of 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR).[2][3][4] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these compounds disrupt folate metabolism, leading to the arrest of cellular proliferation.
Wnt and EGFR Signaling Pathway Inhibition
More recent research has expanded the mechanistic understanding of 2,4-diaminoquinazoline derivatives, revealing their ability to modulate critical signaling pathways implicated in cancer. The Wnt signaling pathway, which plays a vital role in cell fate, proliferation, and migration, has been identified as a target.[2] Certain 2,4-diaminoquinazolines have been shown to inhibit Wnt signaling, thereby suppressing cancer progression.[2]
Additionally, the epidermal growth factor receptor (EGFR) signaling pathway, a key driver in many cancers, is another important target of quinazoline-based inhibitors.[5][6] While specific data for 5-fluoro derivatives are part of a broader class of quinazoline-based EGFR inhibitors, the core structure is known to be effective in this context.
Caption: Simplified Wnt signaling pathway and the inhibitory action of 2,4-diaminoquinazoline derivatives.
Caption: Overview of the EGFR signaling pathway and the site of action for quinazoline-based inhibitors.
Conclusion
The discovery and development of this compound derivatives represent a significant advancement in the field of medicinal chemistry. From their early identification as potent antimalarial and antineoplastic agents, primarily acting through the inhibition of dihydrofolate reductase, their therapeutic potential has expanded to include the modulation of key cancer-related signaling pathways such as Wnt and EGFR. The strategic incorporation of the 5-fluoro substituent has proven to be a valuable approach in the design of novel therapeutic agents. Continued research into the structure-activity relationships and mechanisms of action of this privileged scaffold holds promise for the development of next-generation therapies for a range of diseases.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 2,4-Diamino-5-fluoroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2,4-Diamino-5-fluoroquinazoline (CAS No. 119584-70-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Chemical Structure
IUPAC Name: 5-Fluoroquinazoline-2,4-diamine Molecular Formula: C₈H₇FN₄ Molecular Weight: 178.17 g/mol
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.7 | m | 1H | Aromatic H (C7-H) |
| ~7.2 - 7.4 | m | 2H | Aromatic H (C6-H, C8-H) |
| ~6.8 (broad s) | s | 2H | -NH₂ (C4) |
| ~6.2 (broad s) | s | 2H | -NH₂ (C2) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C4 |
| ~160 (d, J_CF ≈ 250 Hz) | C5 |
| ~155 | C2 |
| ~152 | C8a |
| ~128 | C7 |
| ~115 (d, J_CF ≈ 20 Hz) | C6 |
| ~112 (d, J_CF ≈ 5 Hz) | C8 |
| ~108 (d, J_CF ≈ 15 Hz) | C4a |
Note: 'd' denotes a doublet due to carbon-fluorine coupling. Coupling constants (J_CF) are approximate.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino groups) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1600 | Strong | N-H bending and C=N stretching |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1250 - 1150 | Strong | C-F stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M - NH₃]⁺ |
| 151 | [M - HCN]⁺ |
| 134 | [M - HCN - NH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 178) for collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Relationship Between Spectroscopic Techniques and Molecular Information
An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4-Diamino-5-fluoroquinazoline and its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of compounds based on the 2,4-diamino-5-fluoroquinazoline and the broader 2,4-diaminoquinazoline scaffold. The information presented is collated from preclinical and discovery-phase research, highlighting the diverse pharmacological activities of this chemical class.
Overview of Therapeutic Potential
The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of molecules with a wide array of biological activities. Derivatives have demonstrated potential as antineoplastic, antiviral, antibacterial, antimalarial, and anti-inflammatory agents. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these compounds, potentially enhancing potency, selectivity, or metabolic stability. This document outlines the key molecular targets and pathways implicated in the therapeutic effects of these compounds.
Key Therapeutic Targets and Mechanisms of Action
Dihydrofolate Reductase (DHFR) Inhibition
One of the most well-established mechanisms for 2,4-diamino-heterocyclic compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a process essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and antineoplastic agents.
A series of 5-substituted 2,4-diaminoquinazolines has been evaluated for their inhibitory activity against both bacterial and mammalian DHFR.[1] While potent inhibition of Escherichia coli DHFR was observed, a significant challenge remains in achieving selectivity for the bacterial enzyme over its mammalian counterpart.[1] The antibacterial effects of these compounds are attributed to their antifolate action.[1]
Table 1: Activity of a 2,4-Diamino-5-benzylpyrimidine Analog against DHFR
| Compound | Target Enzyme | Apparent Ki Value | Selectivity vs. Mammalian DHFR |
| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8- methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | 13x lower than Trimethoprim | 10x higher than Trimethoprim |
Data extracted from a study on structurally related dihydroquinolylmethyl pyrimidines, which share the 2,4-diamino pharmacophore and highlight the potential of this class as DHFR inhibitors.[2]
Wnt/β-Catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, particularly gastric cancer. 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor that partners with β-catenin to activate Wnt target genes.[3] By inhibiting Lef1, 2,4-DAQ suppresses the expression of oncogenes like AXIN2, MYC, and LGR5, leading to apoptosis and reduced cell growth and migration in gastric cancer models.[3]
Antiviral Mechanisms
Ziresovir (AK0529), a drug candidate for treating Respiratory Syncytial Virus (RSV) infection, features a 2,4-diamine-quinazoline core. It functions as a potent inhibitor of the RSV fusion (F) protein.[4] This protein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the cell membrane. By inhibiting the F protein, Ziresovir prevents this critical step in the viral lifecycle.
A derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), has demonstrated significant inhibitory effects against Chikungunya virus (CHIKV) and Ross River virus (RRV), two pathogenic alphaviruses.[5] This suggests that the compound may target a conserved element in the alphavirus replication cycle, positioning it as a potential pan-alphavirus inhibitor.[5]
Table 2: In Vitro Antiviral Activity of a 2,4-Diamino-quinazoline Derivative
| Compound | Virus | Percent Inhibition |
| DCR 137 (6-fluoro-quinazoline-2,4-diamine) | Ross River Virus (RRV) | 99.99% |
Data extracted from an in vitro screening study.[5]
Modulation of Immune Signaling
Patent literature indicates that certain 2,4-diaminoquinazoline derivatives can act as agonists of Toll-Like Receptors (TLRs), with a particular emphasis on TLR8.[6] TLRs are pattern recognition receptors that play a vital role in the innate immune system. Agonism of TLR8, which is primarily expressed in myeloid cells, can trigger a potent immune response, including the production of pro-inflammatory cytokines and chemokines. This mechanism is being explored for the treatment of viral infections and cancer, where augmenting the immune response is beneficial.[6]
The amino-quinazoline scaffold is a well-known kinase inhibitor. Specifically, quinazoline-2,5-diamine derivatives have been reported as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), with IC50 values in the low nanomolar range.[7] HPK1 is a negative regulator of T-cell receptor signaling. Inhibiting HPK1 can enhance T-cell activation, proliferation, and cytokine production, making it an attractive target for cancer immunotherapy.[7]
Table 3: Kinase Inhibitory Activity of a Quinazoline-2,5-diamine Derivative
| Compound | Target Kinase | IC50 |
| Quinazoline-2,5-diamine derivative 99 | HPK1 | 2.7 nM |
Data extracted from a study on HPK1 inhibitors.[7]
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Inhibition and Cell Viability Assay
This protocol is representative for screening compounds against viruses like Chikungunya.[5]
-
Cell Seeding: Vero cells are seeded at a density of 1 x 105 cells per well in 24-well culture plates and incubated overnight to allow for cell attachment.
-
Infection and Treatment: Cells are infected with the virus (e.g., CHIKV) at a specific multiplicity of infection (MOI), such as 0.1, in a post-treatment mode.
-
Compound Addition: Serial two-fold dilutions of the test compound (e.g., this compound derivative) are prepared in culture medium and added to the infected cells in triplicate.
-
Incubation: The plates are incubated at 37 °C in a 5% CO2 atmosphere for 48 hours.
-
CPE Monitoring: Plates are examined microscopically at different time intervals to monitor the reduction in virus-induced cytopathic effect (CPE).
-
Cell Viability Measurement: The cytotoxic effect of the compound is determined using a cell viability assay, such as the MTT assay, to distinguish between antiviral effects and general cytotoxicity.
References
- 1. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
In Silico Modeling of 2,4-Diamino-5-fluoroquinazoline Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 2,4-diamino-5-fluoroquinazoline binding to key biological targets. This compound belongs to a class of quinazolines known for their diverse pharmacological activities, including roles as antifolates, anticancer agents, and signaling pathway modulators. Understanding the molecular interactions that govern its binding is crucial for rational drug design and the development of more potent and selective therapeutic agents.
Key Biological Targets and Therapeutic Potential
In silico and experimental studies have identified several key protein targets for this compound and its analogs, highlighting its potential in various therapeutic areas.
1.1. Dihydrofolate Reductase (DHFR)
2,4-diaminoquinazoline derivatives are a known class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for cancer chemotherapy and antimicrobial agents. The 2,4-diamino functional group is a key pharmacophore for binding to the DHFR active site.
1.2. Epidermal Growth Factor Receptor (EGFR)
The quinazoline scaffold is a core component of several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a transmembrane protein that plays a critical role in cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. In silico docking studies of fluoroquinazolinone derivatives have shown favorable binding energies with the EGFR kinase domain, suggesting that this compound may also target this pathway. These interactions typically occur at the ATP-binding site of the kinase domain.
1.3. Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. 2,4-diamino-quinazoline has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, these compounds can suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth and metastasis.
Quantitative Binding Data
The following tables summarize the available quantitative data for the binding and activity of this compound and closely related analogs against their biological targets. It is important to note that specific binding affinity data for this compound is limited in the public domain, and therefore, data for analogous compounds are included for comparative purposes.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Target | Assay Type | Value | Reference |
| 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | E. coli DHFR | Ki | 7.42 ± 0.92 nM | [1] |
| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | Apparent Ki | 13 times lower than trimethoprim | [2] |
Table 2: EGFR Kinase Inhibition and Anticancer Activity
| Compound | Cell Line / Target | Assay Type | Value (IC50) | Reference |
| Fluoroquinazolinone Derivative 6 | MCF-7 | Cytotoxicity | 0.35 ± 0.01 µM | [3] |
| Fluoroquinazolinone Derivative 10e | MDA-MBA-231 | Cytotoxicity | 0.28 ± 0.02 µM | [3] |
| Fluoroquinazolinone Derivative 6 | EGFR-TK | Inhibition | 75.2 nM | [3] |
| 2,4-disubstituted quinazoline 4c | MCF-7 | Cytotoxicity | 9.1 µM | |
| 2,4-disubstituted quinazoline 5b | HCT-116 | Cytotoxicity | 10.9 µM |
Table 3: In Silico Binding Affinity (Docking Scores)
| Compound | Target | Docking Software | Binding Energy (kcal/mol) | Reference |
| Fluoroquinazolinone Derivative 6 | EGFR (1M17) | AutoDock | -19.53 | [3] |
| Erlotinib (Reference) | EGFR (1M17) | AutoDock | -15.57 | [3] |
| Thiazolo-[2,3-b]quinazolinone derivative 17 | EGFR-TKD | - | -8.26 ± 0.0033 | |
| Erlotinib (Reference) | EGFR-TKD | - | -7.54 ± 0.1411 | |
| Chalcone derivative 3f | EGFR (1M17) | - | -9.086 | |
| Optimized Quinazoline Q-9 | EGFR (Asp831) | - | -9.1060 |
Experimental Protocols for In Silico Modeling
This section outlines a detailed, generalized workflow for performing in silico molecular docking and molecular dynamics simulations to model the binding of this compound to its protein targets.
3.1. Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking and analysis.
Step-by-Step Protocol:
-
Protein Structure Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target protein (e.g., DHFR, EGFR) from the Protein Data Bank (PDB).
-
Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign appropriate atomic charges using a force field (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid should be chosen to cover the entire binding pocket, often guided by the position of a co-crystallized ligand in the experimental structure.
-
-
Molecular Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock, AutoDock Vina, or Glide.
-
Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring: The software will calculate the binding affinity (docking score), typically in kcal/mol, for each generated pose.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses based on their binding energy. The pose with the lowest binding energy is generally considered the most favorable.
-
Visually inspect the binding mode to ensure it is sterically and chemically reasonable.
-
-
Molecular Dynamics (MD) Simulation (Optional but Recommended):
-
Purpose: To assess the stability of the ligand-protein complex over time and refine the binding pose.
-
Protocol:
-
Prepare the system by solvating the complex in a water box and adding counter-ions to neutralize the charge.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability.
-
-
-
Interaction Visualization:
-
Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions between the ligand and the protein's active site residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Signaling Pathway Visualizations
4.1. Dihydrofolate Reductase (DHFR) Inhibition Pathway
This diagram illustrates the role of DHFR in the folate metabolism pathway and how its inhibition by this compound disrupts DNA synthesis.
Caption: Inhibition of the DHFR pathway by this compound.
4.2. Canonical Wnt/β-catenin Signaling Pathway Inhibition
This diagram depicts the canonical Wnt signaling pathway and the proposed point of intervention by 2,4-diamino-quinazoline analogs.
Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-diaminoquinazoline.
Conclusion
In silico modeling provides a powerful framework for understanding the binding mechanisms of this compound and guiding the development of novel therapeutics. The methodologies outlined in this guide, from molecular docking to the analysis of signaling pathways, offer a comprehensive approach for researchers in the field of drug discovery. While the available quantitative data for the specific title compound is still emerging, the information on analogous structures provides a strong foundation for future research. Further computational and experimental studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
2,4-Diamino-5-fluoroquinazoline: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diamino-5-fluoroquinazoline core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid heterocyclic structure, combined with the electronic properties imparted by the fluorine substitution and the hydrogen bonding capabilities of the diamino groups, makes it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives typically commences from commercially available starting materials, such as 2-amino-6-fluorobenzoic acid or related anthranilic acid derivatives. A general synthetic approach involves the construction of the quinazoline ring system followed by the introduction of the desired amino functionalities at the C2 and C4 positions.
A common synthetic route begins with the reaction of a substituted anthranilonitrile with a cyanamide derivative to form a 2,4-diaminoquinazoline. Another key intermediate is 2,4-dichloro-5-fluoroquinazoline, which can be readily synthesized and subsequently reacted with various amines to introduce diversity at the C2 and C4 positions.
General Experimental Protocol for the Synthesis of N-substituted 2,4-Diamino-5-fluoroquinazolines
The following protocol is a generalized representation of a common synthetic route. Specific reaction conditions such as temperature, reaction time, and purification methods may vary depending on the specific substrates and desired final products.
-
Synthesis of 2,4-Dichloro-5-fluoroquinazoline:
-
A mixture of 5-fluoroquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride in the presence of a tertiary amine base (e.g., N,N-dimethylaniline) is heated under reflux.
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-5-fluoroquinazoline.
-
-
Sequential Amination:
-
Introduction of the C4-amino group: 2,4-Dichloro-5-fluoroquinazoline is dissolved in a suitable solvent (e.g., isopropanol, THF). To this solution, the desired primary or secondary amine is added, and the mixture is stirred at room temperature or heated. The regioselective displacement of the more reactive C4-chloro group occurs.
-
Introduction of the C2-amino group: The resulting 2-chloro-4-amino-5-fluoroquinazoline intermediate is then reacted with a second amine at a higher temperature, often under reflux, to displace the C2-chloro group.
-
The final product is isolated and purified by standard techniques such as recrystallization or column chromatography.
-
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections highlight its application in cancer and infectious diseases, along with the corresponding structure-activity relationships.
As Kinase Inhibitors in Oncology
The quinazoline core is a well-established scaffold for EGFR inhibitors, with several approved drugs such as gefitinib and erlotinib. The this compound framework has been explored to develop novel EGFR inhibitors with improved potency and selectivity, particularly against mutant forms of EGFR that confer resistance to first-generation drugs.
The 4-anilino moiety is a crucial feature for EGFR inhibition, with the aniline ring occupying the ATP-binding pocket and forming key interactions with the hinge region of the kinase. The 2-amino group can be modified to fine-tune the physicochemical properties and biological activity of the compounds. The 5-fluoro substituent can enhance binding affinity through favorable interactions within the active site.
The following diagram depicts the simplified EGFR signaling pathway and the mechanism of inhibition by this compound-based inhibitors.
Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.
| Compound ID | R1 (at C2) | R2 (at C4) | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 1a | -NH2 | -NH-(3-chloro-4-fluorophenyl) | EGFR (wild-type) | 1.0 | A549 | 6.54 | [1] |
| 1b | -NH2 | -NH-(3-ethynylphenyl) | EGFR (L858R/T790M) | 2.7 | H1975 | 1.94 | [1] |
| 1c | -NH-methyl | -NH-(3-chloro-4-fluorophenyl) | EGFR (wild-type) | 0.8 | A431 | 4.04 | [1] |
Table 1: In vitro activity of selected 2,4-diaminoquinazoline derivatives as EGFR inhibitors.
HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The this compound scaffold has been investigated for the development of potent and selective HPK1 inhibitors. These inhibitors can enhance anti-tumor immunity by boosting T-cell responses.
The development of HPK1 inhibitors often focuses on optimizing the substituents at the C2 and C4 positions to achieve high affinity and selectivity for the HPK1 kinase domain over other related kinases.
The following diagram illustrates the role of HPK1 in T-cell signaling and its inhibition.
Caption: Role of HPK1 in T-cell receptor signaling and its inhibition.
| Compound ID | R1 (at C2) | R2 (at C4) | Target | IC50 (nM) | Assay Type | Reference |
| 2a | Substituted pyrazole | Substituted aniline | HPK1 | 2.7 | Kinase Assay | [2] |
| 2b | Morpholine | Substituted benzylamine | HPK1 | 5.1 | Kinase Assay | [2] |
Table 2: In vitro activity of selected 2,4-diaminoquinazoline derivatives as HPK1 inhibitors.
As Antimalarial Agents
The 2,4-diaminoquinazoline scaffold has shown significant promise as a source of novel antimalarial agents. These compounds often target the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical enzyme in the folate biosynthesis pathway of the parasite. Inhibition of PfDHFR disrupts DNA synthesis and leads to parasite death.
Structure-activity relationship studies have shown that the substitution pattern on the quinazoline ring, particularly at the 5- and 6-positions, plays a crucial role in determining the antimalarial potency and selectivity against the parasite enzyme over the human counterpart.
| Compound ID | Substitution | Target | IC50 (nM) | P. falciparum strain | Reference |
| 3a | 5-fluoro, 6-(substituted benzylamino) | PfDHFR | 15 | K1 (chloroquine-resistant) | [3] |
| 3b | 5-fluoro, 6-(another substituted benzylamino) | PfDHFR | 25 | K1 (chloroquine-resistant) | [3] |
Table 3: Antimalarial activity of selected this compound derivatives.
As Antibacterial Agents
Derivatives of this compound have also been investigated for their antibacterial properties. Similar to their antimalarial mechanism, these compounds can act as inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. The selectivity for the bacterial enzyme over the human enzyme is a key consideration in the design of these antibacterial agents.
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | 6-(substituted benzylamino) | Streptococcus pneumoniae | 8 | [3] |
| 4b | 6-(another substituted benzylamino) | Staphylococcus aureus | 16 | [3] |
Table 4: Antibacterial activity of selected this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and valuable core in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The successful application of this scaffold in developing kinase inhibitors for oncology, as well as antimalarial and antibacterial agents, underscores its therapeutic potential.
Future research in this area will likely focus on:
-
Structure-based drug design: Utilizing the growing body of structural information for target proteins to design next-generation inhibitors with improved potency and selectivity.
-
Exploration of new therapeutic targets: Investigating the potential of this scaffold against other target classes, such as other kinases, proteases, and epigenetic targets.
-
Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of these derivatives to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorine Substitution in Quinazoline Inhibitors: A Technical Guide to Enhancing Potency and Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of fluorine substitution in the design and development of quinazoline-based inhibitors, a prominent class of compounds in targeted cancer therapy. By leveraging the unique physicochemical properties of fluorine, researchers can significantly enhance the potency, selectivity, and pharmacokinetic profiles of these inhibitors. This document provides a comprehensive overview of the effects of fluorination, detailed experimental protocols for their evaluation, and a summary of key quantitative data to facilitate comparative analysis.
Introduction: The Significance of the Quinazoline Scaffold and Fluorine's Role
The quinazoline core is a privileged scaffold in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature this heterocyclic system and effectively target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] These receptors are often dysregulated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[4][5]
The strategic incorporation of fluorine atoms into the quinazoline scaffold or its substituents has emerged as a powerful strategy to overcome challenges in drug development, including metabolic instability and acquired drug resistance.[6] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformational preferences, lipophilicity, and metabolic stability, ultimately leading to improved drug-target interactions.[3]
Mechanism of Action: Targeting Key Signaling Pathways
Fluorinated quinazoline inhibitors primarily exert their anticancer effects by targeting the ATP-binding site of tyrosine kinases, such as EGFR and VEGFR-2. This competitive inhibition blocks the downstream signaling cascades that are crucial for cancer cell survival and proliferation.[1][7]
EGFR Signaling Pathway
The EGFR signaling pathway plays a pivotal role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Fluorinated quinazoline inhibitors, such as gefitinib and erlotinib analogues, effectively block this pathway.
VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily mediated by the VEGFR-2 signaling pathway. Fluorinated quinazoline derivatives have also been developed as potent inhibitors of VEGFR-2.
Synthetic Strategies
The synthesis of fluorinated quinazoline inhibitors typically involves multi-step reaction sequences. A common approach for the preparation of 4-anilinoquinazoline derivatives is outlined below.
General Synthetic Workflow
The synthesis often starts from a substituted anthranilic acid or a related precursor, followed by cyclization to form the quinazolinone core, chlorination, and subsequent nucleophilic substitution with a fluorinated aniline.
A detailed experimental protocol for the synthesis of a representative fluorinated 4-anilinoquinazoline derivative is provided in the "Experimental Protocols" section.
Structure-Activity Relationship (SAR) and the Impact of Fluorine
The position and number of fluorine substituents on the quinazoline core and its appendages have a profound impact on the inhibitor's biological activity.
-
Anilino Moiety: Fluorine substitution on the 4-anilino ring is a common strategy. For instance, a 3-chloro-4-fluoroaniline moiety is present in the EGFR inhibitor lapatinib. This substitution pattern often enhances binding affinity to the kinase domain.
-
Quinazoline Core: Direct fluorination of the quinazoline ring, for example at the 6- or 7-position, can modulate the electronic properties of the heterocyclic system and influence interactions with the protein target.
-
Side Chains: Incorporation of fluorine into aliphatic or alkoxy side chains can improve metabolic stability by blocking potential sites of oxidation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of various fluorinated quinazoline derivatives against key cancer cell lines and kinases. This data highlights the significant impact of fluorine substitution on potency.
Table 1: Inhibitory Activity of Fluorinated Quinazoline Derivatives against Cancer Cell Lines
| Compound ID | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(3-Fluorobenzyloxy)-3-chlorophenylamino | A549 (Lung) | 0.57 | [7] |
| 2 | 4-(3-Fluorobenzyloxy)-3-chlorophenylamino | MDA-MB-231 (Breast) | 1.19 | [7] |
| 3 | 4-(3-Fluorobenzyloxy)-3-chlorophenylamino | HeLa (Cervical) | 1.26 | [7] |
| 4a | 2H-[6][8]oxazino[2,3-f]quinazoline | NCI-H1975 (Lung, L858R/T790M) | 0.63 | [6] |
| 6m | 4-(3-Bromo-anilino) with N-Boc glycine | HepG2 (Liver) | 8.3 | [3] |
| 9a | Substituted 4-anilinoquinazoline | SMMC-7721 (Liver) | 0.025-0.682 | [9] |
| 10a | 4-Anilino with 3-nitro-1,2,4-triazole side chain | A549 (Lung) | Hypoxia-selective activity | [10] |
| 10g | 4-Anilino with 3-nitro-1,2,4-triazole side chain | H446 (Lung) | Hypoxia-selective activity | [10] |
| 11d | 2,4-Disubstituted quinazoline | CNE-2 (Nasopharyngeal) | Potent cytotoxicity | [11] |
| 30 | 4-(3-(Trifluoromethyl)phenylamino) | A431 (Skin) | 3.5 | [12] |
| 33 | 4-(3-Iodophenylamino) | A431 (Skin) | 3.0 | [12] |
| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | HT-29 (Colon) | 3.38 | [13][14] |
| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | COLO-205 (Colon) | 10.55 | [13][14] |
| Compound 6d | Quinazolin-4(3H)-one derivative | NCI-H460 (Lung) | 0.789 | [4] |
Table 2: Inhibitory Activity of Fluorinated Quinazoline Derivatives against EGFR and VEGFR-2 Kinases
| Compound ID | Fluorine Position | Kinase Target | IC50 (nM) | Reference |
| Compound 6 | 4-(3-Fluorobenzyloxy)-3-chlorophenylamino | EGFR | 10 | [8] |
| Compound 6 | 4-(3-Fluorobenzyloxy)-3-chlorophenylamino | VEGFR-2 | 80 | [8] |
| Compound 4a | 2H-[6][8]oxazino[2,3-f]quinazoline | EGFR | 12.36 | [6] |
| Compound 6m | 4-(3-Bromo-anilino) with N-Boc glycine | EGFR | 3.2 | [3] |
| 10a | 4-Anilino with 3-nitro-1,2,4-triazole side chain | EGFR & VEGFR-2 | Potent inhibition | [10] |
| 10g | 4-Anilino with 3-nitro-1,2,4-triazole side chain | EGFR & VEGFR-2 | Potent inhibition | [10] |
| 11d | 2,4-Disubstituted quinazoline | VEGFR-2 | 5490 | [11] |
| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | 14 | [13][14] |
| Compound 6d | Quinazolin-4(3H)-one derivative | EGFR | 69 | [4] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR | 1.37 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated quinazoline inhibitors.
Synthesis of a Representative Fluorinated 4-Anilinoquinazoline Derivative
This protocol describes a general method for the synthesis of a 4-(3-chloro-4-fluoroanilino)quinazoline derivative.
Step 1: Synthesis of Quinazolin-4(3H)-one
-
To a solution of 2-aminobenzonitrile (1 eq) in formic acid (10 vol), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the quinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloroquinazoline
-
Suspend the quinazolin-4(3H)-one (1 eq) in thionyl chloride (5 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the 4-chloroquinazoline hydrochloride salt as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 4-(3-Chloro-4-fluoroanilino)quinazoline
-
Dissolve the 4-chloroquinazoline (1 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol (10 vol).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated quinazoline inhibitors for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of the target kinase.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the fluorinated quinazoline inhibitor at various concentrations, and the recombinant EGFR or VEGFR-2 enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and a specific peptide substrate.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The signal is typically measured as luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion
Fluorine substitution is a highly effective and versatile strategy in the design of quinazoline-based inhibitors for cancer therapy. By carefully considering the position and type of fluorination, medicinal chemists can significantly enhance the potency, selectivity, and pharmacokinetic properties of these compounds. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the development of the next generation of targeted anticancer agents. The continued exploration of novel fluorination methods and a deeper understanding of the complex interplay between fluorine substitution and biological activity will undoubtedly lead to the discovery of more effective and safer cancer therapeutics.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Diamino-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-Diamino-5-fluoroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route described is a robust and efficient one-step cyclization reaction. This protocol is intended to serve as a comprehensive guide for researchers, offering detailed methodologies, data presentation, and visualizations of the experimental workflow and a relevant biological pathway.
Introduction
Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The 2,4-diaminoquinazoline scaffold, in particular, is a well-established pharmacophore found in a variety of therapeutic agents, most notably as inhibitors of dihydrofolate reductase (DHFR). The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This document outlines a reliable method for the synthesis of this compound, starting from the commercially available 2-amino-6-fluorobenzonitrile.
Data Presentation
The following table summarizes the key characterization data for the synthesized this compound.
| Property | Value |
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 245-248 °C[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated: δ 7.40-7.50 (m, 1H), 7.10-7.20 (m, 1H), 6.90-7.00 (m, 1H), 6.55 (br s, 2H), 6.10 (br s, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Estimated: δ 162.8, 160.4 (d, J=250 Hz), 155.1, 133.5, 120.0, 115.8 (d, J=20 Hz), 110.2, 109.8 (d, J=5 Hz) |
| Mass Spectrometry (ESI+) | Expected m/z: 179.07 [M+H]⁺ |
Note: NMR chemical shifts are estimated based on analogous structures and general chemical shift ranges. Experimental verification is recommended.
Experimental Protocol
Synthesis of this compound
This protocol describes the synthesis of this compound via the cyclization of 2-amino-6-fluorobenzonitrile with guanidine hydrochloride.
Materials:
-
2-amino-6-fluorobenzonitrile
-
Guanidine hydrochloride
-
2-Methoxyethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol).
-
Solvent Addition: Add 2-methoxyethanol (30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 125 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Neutralization and Precipitation: Slowly add the reaction mixture to 100 mL of deionized water with stirring. Adjust the pH to approximately 8-9 with a 1 M NaOH solution to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product under vacuum. If further purification is required, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Characterization: Confirm the identity and purity of the final product using melting point determination, NMR spectroscopy, and mass spectrometry.
Visualizations
Signaling Pathway
The 2,4-diaminoquinazoline scaffold is a known inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.
References
Application Notes: One-Pot Synthesis of 2,4-Diaminoquinazolines
Introduction
2,4-Diaminoquinazolines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. The development of efficient and straightforward synthetic methods for 2,4-diaminoquinazolines is therefore of considerable importance for drug discovery and development. One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes, making them highly desirable in both academic and industrial research settings.
This application note describes a robust and versatile one-pot protocol for the synthesis of N2, N4-disubstituted 2,4-diaminoquinazolines starting from readily available 2,4-dichloroquinazolines. The methodology involves a sequential nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms are displaced by two different amines in a single reaction vessel.
Key Advantages of this Protocol:
-
Efficiency: The one-pot nature of the reaction streamlines the synthetic process, saving time and resources.
-
Versatility: A wide range of primary and secondary amines can be employed, allowing for the creation of diverse libraries of 2,4-diaminoquinazoline derivatives.
-
Good Yields: The described method generally provides moderate to good yields of the desired products.
-
Operational Simplicity: The procedure is straightforward to perform using standard laboratory equipment and techniques.
Reaction Principle
The synthesis is based on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the quinazoline ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for a sequential and selective substitution. The first amine is introduced at a lower temperature to favor substitution at the C4 position. Subsequently, the temperature is elevated, and the second amine is added to displace the chlorine atom at the C2 position, all within the same reaction pot.
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative N2, N4-disubstituted 2,4-diaminoquinazolines.
| Entry | 2,4-Dichloroquinazoline | Amine 1 (R1NH2) | Amine 2 (R2R3NH) | Solvent | Conditions | Yield (%) |
| 1 | 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-Fluorobenzylamine | Piperidine | THF / Isopropanol | 1. RT, 2h; 2. Reflux, 12h | 76 |
| 2 | 2,4-Dichloroquinazoline | Benzylamine | Morpholine | Dioxane | 1. RT, 3h; 2. 100 °C, 16h | 82 |
| 3 | 2,4-Dichloroquinazoline | Cyclohexylamine | Pyrrolidine | DMF | 1. 0 °C to RT, 4h; 2. 80 °C, 10h | 78 |
| 4 | 6,7-Dimethoxy-2,4-dichloroquinazoline | 3-Methoxybenzylamine | N-Methylpiperazine | THF / Isopropanol | 1. RT, 2h; 2. Reflux, 12h | 71 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of N2, N4-Disubstituted 2,4-Diaminoquinazolines
This protocol details the synthesis of N4-(4-fluorobenzyl)-N2-(piperidin-1-yl)-6,7-dimethoxyquinazoline-2,4-diamine as a representative example.
Materials:
-
6,7-Dimethoxy-2,4-dichloroquinazoline
-
4-Fluorobenzylamine
-
Piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (i-PrOH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
First Nucleophilic Substitution: Cool the reaction mixture to room temperature. Add 4-fluorobenzylamine (1.1 eq) dropwise to the stirred solution. If desired, a non-nucleophilic base such as triethylamine (1.2 eq) can be added to scavenge the HCl generated.
-
Reaction Monitoring (Step 1): Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted intermediate.
-
Second Nucleophilic Substitution: To the same reaction mixture, add piperidine (1.2 eq) followed by isopropanol.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C for isopropanol).
-
Reaction Monitoring (Step 2): Maintain the reaction at reflux for 12-16 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N2, N4-disubstituted 2,4-diaminoquinazoline.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Quantification of 2,4-Diamino-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-5-fluoroquinazoline is a heterocyclic organic compound belonging to the quinazoline family. This class of compounds is of significant interest in drug discovery and development due to their diverse biological activities, which include potential as antimalarial and antineoplastic agents. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for preclinical and clinical studies, including pharmacokinetic and pharmacodynamic (PK/PD) assessments.
This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As no specific validated methods for this exact analyte are publicly available, the following protocols are based on established methods for structurally similar quinazoline derivatives and fluoroaromatic compounds. These methods are intended to serve as a comprehensive starting point for method development and validation.
Analytical Methodologies
The two primary recommended techniques for the quantification of this compound are HPLC-UV for routine analysis in simpler matrices and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.
Protocol: HPLC-UV for Quantification in a Pharmaceutical Formulation
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical starting point would be a mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Elution Mode: Isocratic or gradient elution can be employed. For initial method development, a gradient of 10% to 90% acetonitrile over 20 minutes is recommended to determine the optimal elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. Based on the quinazoline scaffold, a wavelength in the range of 254 nm to 340 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
b. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: For a solid dosage form, accurately weigh and finely powder a representative number of units. Dissolve an amount of powder equivalent to a target concentration of the active ingredient in a suitable solvent, sonicate to ensure complete dissolution, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly recommended for the quantification of this compound in complex biological matrices such as plasma or serum, due to its superior sensitivity and selectivity.
Protocol: LC-MS/MS for Quantification in Human Plasma
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller dimensions (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start at 5% B, increase to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
c. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of the analyte in the quality control and unknown samples is determined from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected validation parameters for the proposed analytical methods. These values are based on typical performance characteristics for similar assays and should be established during method validation.[1][2][3]
Table 1: Expected HPLC-UV Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Expected LC-MS/MS Method Validation Parameters for Plasma Samples
| Parameter | Expected Range/Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Visualizations
The following diagrams illustrate a typical experimental workflow for pharmacokinetic analysis and a relevant signaling pathway that could be modulated by 2,4-diaminoquinazoline derivatives.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for 2,4-Diamino-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-5-fluoroquinazoline is a heterocyclic organic compound belonging to the quinazoline family. Derivatives of this scaffold have demonstrated a wide range of biological activities, including roles as antifolate agents, antimalarials, and modulators of critical cellular signaling pathways.[1][2][3][4] Notably, the quinazoline core is a prevalent feature in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Given its structural properties and the activities of related compounds, this compound is a promising candidate for investigation as an inhibitor of signaling pathways that drive cancer cell proliferation and survival.
These application notes provide a comprehensive framework for the in vitro characterization of this compound using a series of cell-based assays. The proposed workflow is designed to first assess the compound's general effect on cancer cell viability and then to elucidate its specific mechanism of action, such as the induction of apoptosis or the inhibition of a key signaling cascade like the EGFR pathway.
Postulated Signaling Pathway: Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[5][6] These pathways are central to regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in many cancers.[5] Quinazoline-based molecules are well-established as ATP-competitive inhibitors of the EGFR kinase domain.[6] We hypothesize that this compound may act by inhibiting EGFR, thereby blocking downstream signals and reducing cancer cell proliferation and survival.
Caption: Postulated EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the cellular effects of this compound. The workflow begins with a broad assessment of anti-proliferative activity, followed by assays to determine the mode of cell death, and concludes with a more specific investigation into the inhibition of a target pathway.
Caption: Tiered experimental workflow for characterizing this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell proliferation assays across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Method |
| A549 | Non-Small Cell Lung Cancer | Data to be determined | MTS Assay |
| PC-9 | Non-Small Cell Lung Cancer | Data to be determined | MTS Assay |
| MCF-7 | Breast Cancer | Data to be determined | MTS Assay |
| MDA-MB-231 | Breast Cancer | Data to be determined | MTS Assay |
Table 2: Apoptosis Induction by this compound in A549 Cells
This table presents the percentage of apoptotic cells following treatment with the compound, as determined by Annexin V/PI flow cytometry.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| Vehicle (0.1% DMSO) | Data to be determined | Data to be determined |
| 1x IC50 | Data to be determined | Data to be determined |
| 5x IC50 | Data to be determined | Data to be determined |
| Staurosporine (1 µM) | Data to be determined | Data to be determined |
Table 3: Inhibition of EGFR Phosphorylation
This table quantifies the reduction in phosphorylated EGFR (p-EGFR) levels relative to total EGFR in A549 cells after treatment.
| Treatment Concentration (µM) | Relative p-EGFR/Total EGFR Ratio (Normalized to Vehicle) ± SD |
| Vehicle (0.1% DMSO) | 1.00 |
| 0.1 | Data to be determined |
| 1.0 | Data to be determined |
| 10.0 | Data to be determined |
| Gefitinib (1 µM) | Data to be determined |
Experimental Protocols
Assay 1: Cell Proliferation (MTS Assay)
Objective: To determine the in vitro IC50 of this compound on the proliferation of various cancer cell lines.[5]
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549, PC-9) and EGFR-independent lines (e.g., MCF-7) for selectivity profiling.[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound (test compound).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[5]
-
96-well clear, flat-bottom plates.
-
Cell incubator (37°C, 5% CO2).
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound in culture medium. The final concentration should typically range from 0.01 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][8]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Assay 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.[9][10]
Materials:
-
A549 cells (or another sensitive cell line identified in Assay 1).
-
6-well plates.
-
This compound.
-
Staurosporine (positive control for apoptosis).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.
-
Treat the cells with the vehicle control, and 1x and 5x the predetermined IC50 of the test compound. Include a positive control (e.g., 1 µM Staurosporine) for 24 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Assay 3: Target Engagement - Western Blot for Phospho-EGFR
Objective: To determine if this compound inhibits the phosphorylation of EGFR in a cellular context.[8][11]
Materials:
-
A549 cells.
-
Serum-free medium.
-
Epidermal Growth Factor (EGF).
-
This compound.
-
Gefitinib (positive control EGFR inhibitor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Seeding and Serum Starvation: Seed A549 cells in 6-well plates. Once they reach ~80% confluency, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the serum-starved cells with various concentrations of the test compound or Gefitinib (1 µM) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to account for any differences in protein loading. Compare the normalized values across different treatment conditions.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 2,4-Diamino-5-fluoroquinazoline as a Chemical Probe for Kinase Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diamino-5-fluoroquinazoline serves as a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antineoplastic, antimalarial, and antibacterial effects.[1][2][3] Notably, substituted 2,4-diaminoquinazoline cores have been identified as potent inhibitors of various protein kinases and key signaling pathways, highlighting their potential as chemical probes for kinase research and as starting points for drug discovery programs.
This document provides an overview of the applications of this compound derivatives in kinase studies, along with detailed protocols for their use as chemical probes.
Data Presentation
The inhibitory activities of various 2,4-diaminoquinazoline derivatives against different kinases are summarized below. This data illustrates the potential of the this compound scaffold for developing selective or multi-targeted kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Activity (EC50) | Reference |
| BPR1K871 | FLT3 / AURKA | 19 / 22 | ~5 nM (MOLM-13, MV4-11 cells) | [4] |
| Compound 5 | AURKA | - | - | [4] |
| Compound 7 | AURKA | - | - | [4] |
| Compound 13 | FLT3 | - | - | [4] |
| UNC0224 | G9a (Histone Methyltransferase) | - | - | [5] |
| 2,4-DAQ | Lef1 (Wnt Signaling) | - | - | [6] |
Note: Specific IC50 values for compounds 5, 7, 13, UNC0224, and 2,4-DAQ were not provided in the search results, but their activity was noted.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by a 2,4-diaminoquinazoline derivative and a general workflow for utilizing a chemical probe in kinase studies.
Caption: Wnt signaling pathway inhibited by 2,4-diamino-quinazoline.
Caption: Experimental workflow for kinase chemical probe studies.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound-based chemical probes in kinase research.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a traditional and reliable method for measuring the inhibitory activity of a compound against a purified kinase.[7]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Test compound (this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
3% Phosphoric acid
-
Filter membranes (e.g., P81 phosphocellulose)
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and a range of concentrations of the test compound in kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the mixture at 30°C for a predetermined time to allow for substrate phosphorylation.
-
Stop the reaction by spotting the mixture onto a filter membrane.
-
Wash the filter membranes with 3% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.[7]
Protocol 2: Cell-Based Cytopathic Effect (CPE) Inhibition and Viability Assay
This protocol is useful for assessing the antiviral activity of a compound, which may be mediated through inhibition of host cell kinases.[8]
Materials:
-
Vero cells (or other susceptible cell line)
-
Chikungunya virus (CHIKV) or other virus of interest
-
Test compound
-
Minimum Essential Medium (MEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well and 24-well culture plates
Procedure:
-
Seed Vero cells in 24-well plates at a density of 1 x 10⁵ cells per well and incubate overnight.[8]
-
Infect the cells with CHIKV at a multiplicity of infection (MOI) of 0.1.[8]
-
After a 2-hour adsorption period, add serial two-fold dilutions of the test compound to the wells in triplicate.
-
Incubate the plates at 37°C with 5% CO₂ for 48 hours.
-
Monitor the plates for a reduction in cytopathic effect (CPE) under a microscope at different time intervals.[8]
-
To assess cell viability, perform an MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Live-Cell Target Engagement Assay using a Chemical Probe
This protocol describes a chemoproteomics approach to identify the cellular targets of a kinase inhibitor in live cells.[9]
Materials:
-
Jurkat T-cells (or other cell line of interest)
-
Test compound (e.g., a derivative of this compound)
-
A modified, promiscuous kinase inhibitor probe with a reactive handle (e.g., a trans-cyclooctene-modified probe).[9]
-
Cell lysis buffer
-
Biotin-PEG3-azide
-
CuSO₄
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Treat live Jurkat cells with varying concentrations of the test compound or a vehicle control.
-
Add the trans-cyclooctene-modified kinase probe to the cells and incubate.
-
Harvest and lyse the cells.
-
Perform an inverse electron-demand Diels-Alder (IEDDA) "click" reaction by adding biotin-PEG3-azide and CuSO₄ to conjugate the probe-bound kinases to biotin.[9]
-
Enrich the biotinylated proteins using streptavidin beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
Analyze the mass spectrometry data to determine which kinases show reduced binding to the probe in the presence of the test compound, indicating target engagement.
Conclusion
The this compound scaffold represents a promising starting point for the development of chemical probes for kinase studies. Its derivatives have shown activity against a variety of kinases and signaling pathways. The protocols outlined in this document provide a framework for researchers to utilize these compounds to investigate kinase function and for the development of novel therapeutics. Further derivatization and profiling of this scaffold are likely to yield more potent and selective kinase probes.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]
- 3. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses [mdpi.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diamino-5-fluoroquinazoline in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-diaminoquinazoline derivatives, with a focus on their application in cancer cell line research. While specific data for 2,4-Diamino-5-fluoroquinazoline is limited in publicly available literature, the information presented herein is based on structurally related 2,4-diaminoquinazoline compounds and provides a strong framework for initiating research with this specific molecule.
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology. The 2,4-diaminoquinazoline core is of significant interest due to its diverse mechanisms of action against cancer cells. These compounds have been shown to target fundamental cellular processes, including nucleotide synthesis and key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Primary mechanisms of action for 2,4-diaminoquinazoline derivatives include:
-
Dihydrofolate Reductase (DHFR) Inhibition : Many 2,4-diaminoquinazolines act as potent antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of purines, thymidylate, and certain amino acids. This leads to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.
-
Wnt/β-catenin Signaling Pathway Inhibition : Certain derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway by targeting the lymphoid enhancer-binding factor 1 (Lef1).[1] Aberrant activation of this pathway is a hallmark of many cancers, and its inhibition can suppress tumor growth and metastasis.[1]
-
Other Mechanisms : Research suggests that some 2,4-diaminoquinazoline derivatives may also exert their anticancer effects through DNA binding and potential inhibition of other kinases or enzymes like histone deacetylases (HDACs).[2][3]
Data Presentation: In Vitro Efficacy of 2,4-Diaminoquinazoline Derivatives
The following table summarizes the in vitro anticancer activity of various 2,4-diaminoquinazoline derivatives against a panel of human cancer cell lines. This data is provided to illustrate the potential efficacy of this class of compounds.
| Compound Name/Identifier | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| Compound 5j | Multiple (4 of 25 cell lines in NCI panel) | Various | <0.01 µM | [4] |
| Compound 5a | Skov-3, HL-60, A431, A549, HepG-2 | Ovarian, Leukemia, Skin, Lung, Liver | <2.5 µg/mL | [5] |
| Compound 4c | MCF-7, HCT-116, HePG-2, HFB4 | Breast, Colon, Liver, Skin | 9.1–12.0 µg/mL | [2] |
| Compound 5b | MCF-7, HCT-116, HePG-2, HFB4 | Breast, Colon, Liver, Skin | 9.1–12.0 µg/mL | [2] |
| Compound I4 | L1210 | Leukemia | More active than Methotrexate | [6] |
Signaling Pathways and Experimental Workflow
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: DHFR inhibition by this compound.
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Wnt/β-catenin pathway inhibition by 2,4-diaminoquinazoline.
General Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating anticancer effects.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins in a targeted signaling pathway (e.g., Wnt/β-catenin or apoptosis-related proteins).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Lef1, anti-β-catenin, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
The 2,4-diaminoquinazoline scaffold represents a versatile platform for the development of novel anticancer agents. The available data on various derivatives suggest that this compound is a promising candidate for further investigation. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its efficacy and mechanism of action in various cancer cell lines.
References
- 1. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Evaluation of 2,4-Diaminoquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various enzymes. These compounds have shown significant therapeutic potential, particularly in oncology, by targeting key proteins involved in cell signaling, proliferation, and survival. This document provides detailed application notes and protocols for the enzymatic evaluation of 2,4-diaminoquinazoline derivatives against several important enzyme targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, Dihydrofolate Reductase (DHFR), and the histone methyltransferase G9a.
Target Enzymes and Signaling Pathways
2,4-Diaminoquinazoline compounds have been extensively investigated as inhibitors of several key enzymes implicated in various diseases. Understanding the role of these enzymes in their respective signaling pathways is crucial for interpreting the inhibitory activity of these compounds.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell survival and proliferation.[1] 2,4-Diaminoquinazoline derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, also known as KDR, is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[3][4] This process is essential for tumor growth and metastasis.[3] The binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4] 2,4-Diaminoquinazoline-based compounds can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis.[3]
Src Kinase
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival.[5] It is often overexpressed and hyperactivated in various cancers.[5] Src is a key component of signaling pathways initiated by receptor tyrosine kinases, integrins, and other cell surface receptors. Its activation leads to the phosphorylation of numerous downstream substrates, promoting cancer progression and metastasis.[5]
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities (IC₅₀ values) of representative 2,4-diaminoquinazoline compounds against their respective enzyme targets.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 1i | EGFR | 0.05 | [6] |
| Compound 1j | EGFR | 0.1 | [6] |
| Compound 15 | EGFR | 5.9 | [7] |
| Compound 4a | EGFR (L858R/T790M) | 12.36 | [8] |
| Erlotinib (Reference) | EGFR | 2.6 | [9] |
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 15 | VEGFR-2 | 36.78 | [7] |
| SQ2 | VEGFR-2 | 14 | [3] |
| Compound 6 | VEGFR-2 | 60.83 | [10] |
| Cabozantinib (Reference) | VEGFR-2 | 4.5 | [3] |
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 15 | c-Src | 27.3 | [11] |
| AZD0424 | c-Src | ~4 | [5] |
| Dasatinib (Reference) | c-Src | 0.8 | [5] |
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| UNC0224 | G9a | ECSD | 43 | [12] |
| UNC0224 | G9a | CLOT | 57 | [12] |
| BIX-01294 (Reference) | G9a | - | ~2500 | [13] |
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| PKC-32 | DHFR (L5178Y cells) | ~1 | [14] |
| Compound 5 | DHFR (T. gondii) | Potent | [15] |
| Methotrexate (Reference) | DHFR | Potent | [14] |
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for specific 2,4-diaminoquinazoline compounds.
In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This protocol is a universal method for measuring the activity of various kinases by quantifying the amount of ADP produced during the enzymatic reaction.[16]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrate
-
2,4-Diaminoquinazoline test compounds
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 2,4-diaminoquinazoline compound in 100% DMSO.
-
Create a serial dilution of the compound in the kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a microplate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted kinase enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
After the kinase reaction, add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1]
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate the plate at room temperature for 30 minutes.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
In Vitro Kinase Activity Assay (ELISA-based)
This protocol provides a method to determine the inhibitory effect of 2,4-diaminoquinazoline compounds on kinase activity by detecting the phosphorylation of a substrate coated on a microplate.[17]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, Src)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
2,4-Diaminoquinazoline test compounds
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other HRP substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the kinase substrate and incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
-
-
Kinase Reaction:
-
Add diluted test compounds to the wells.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.[17]
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.[17]
-
Stop the reaction by adding the stop solution.[17]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Conclusion
The enzymatic assays detailed in these application notes provide robust and reliable methods for evaluating the inhibitory potency of 2,4-diaminoquinazoline compounds against a range of important therapeutic targets. By following these standardized protocols, researchers can generate high-quality, reproducible data to guide structure-activity relationship studies and advance the development of novel 2,4-diaminoquinazoline-based therapeutics. The provided signaling pathway diagrams and experimental workflows offer a clear visual framework for understanding the biological context and experimental procedures.
References
- 1. promega.com [promega.com]
- 2. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. ELISA Protocols [sigmaaldrich.com]
Application Notes and Protocols: Radiolabeling of 2,4-Diamino-5-fluoroquinazoline for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 2,4-diamino-5-fluoroquinazoline, a compound of interest for its potential as a Wnt signaling inhibitor in cancer therapy. Given the absence of a direct radiolabeling procedure for this specific molecule in the current literature, this document outlines a proposed methodology based on established [¹⁸F]-radiolabeling techniques for aromatic compounds. The protocols cover the synthesis of a suitable precursor, the radiolabeling reaction to produce [¹⁸F]this compound, quality control procedures, and its application in preclinical in vivo positron emission tomography (PET) imaging studies.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] Notably, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key component of the Wnt/β-catenin signaling pathway.[3][4] Aberrant activation of this pathway is implicated in the progression of various cancers, including gastric cancer.[3][4] The 5-fluoro substituted analogue, this compound, is a promising candidate for further investigation due to the often-favorable effects of fluorination on metabolic stability and binding affinity.
To enable in vivo studies of the pharmacokinetics, biodistribution, and target engagement of this compound, radiolabeling with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]) is essential. [¹⁸F] is a preferred radionuclide for PET imaging due to its near-ideal half-life (109.7 min), low positron energy, and well-established radiochemistry.[2][5] This document provides a detailed, albeit proposed, protocol for the synthesis and in vivo application of [¹⁸F]this compound.
Signaling Pathway
The proposed target of this compound is the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through interaction with transcription factors like TCF/Lef1.[1][6][7] 2,4-diamino-quinazoline has been shown to inhibit this pathway by targeting Lef1, thereby suppressing cancer cell growth and migration.[3][4]
Caption: Proposed mechanism of action of this compound in the Wnt signaling pathway.
Experimental Protocols
Synthesis of the Radiolabeling Precursor
A suitable precursor for the nucleophilic [¹⁸F]-fluorination is a derivative of 2,4-diaminoquinazoline with a good leaving group at the 5-position, such as a nitro or a trimethylammonium group. Here, we propose the synthesis of a trimethylammonium precursor.
Protocol 1: Synthesis of 2,4-Diamino-5-(trimethylammonium)quinazoline triflate
-
Step 1: Nitration of 2,4-dichloroquinazoline. Start with commercially available 2,4-dichloroquinazoline. Perform nitration at the 5-position using a mixture of nitric acid and sulfuric acid.
-
Step 2: Amination. React the resulting 2,4-dichloro-5-nitroquinazoline with ammonia in a sealed vessel to substitute the chlorine atoms with amino groups, yielding 2,4-diamino-5-nitroquinazoline.
-
Step 3: Reduction. Reduce the nitro group of 2,4-diamino-5-nitroquinazoline to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to obtain 2,4,5-triaminoquinazoline.
-
Step 4: Quaternization. React the 2,4,5-triaminoquinazoline with an excess of methyl triflate in a suitable solvent (e.g., DMF) to form the trimethylammonium triflate salt at the 5-amino group.
-
Purification. Purify the final precursor by high-performance liquid chromatography (HPLC).
Radiolabeling with [¹⁸F]Fluoride
This protocol describes the nucleophilic substitution of the trimethylammonium group with [¹⁸F]fluoride.
Protocol 2: Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Production. Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water.
-
Azeotropic Drying. Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction. Dissolve the precursor (2,4-diamino-5-(trimethylammonium)quinazoline triflate, 1-2 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
Purification. After cooling, dilute the reaction mixture with water and purify the [¹⁸F]this compound using semi-preparative HPLC.
-
Formulation. Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, isotonic saline solution for injection.
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Quality Control
Perform the following quality control tests on the final formulated product before in vivo administration.[8][9][10][11]
Protocol 3: Quality Control of [¹⁸F]this compound
-
Appearance: Visually inspect for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using pH paper (should be between 4.5 and 7.5).
-
Radiochemical Purity: Determine by analytical HPLC. The radiochemical purity should be >95%.
-
Radionuclidic Identity: Confirm the identity of ¹⁸F by measuring the half-life of the final product.
-
Specific Activity: Calculate the specific activity (in GBq/µmol) from the total radioactivity and the mass of the non-radiolabeled compound determined by HPLC.
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, DMSO) using gas chromatography.
-
Bacterial Endotoxin Test: Perform a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Test for sterility by incubating a sample of the final product in appropriate culture media (retrospective test).
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Radionuclidic Identity | Half-life of 105-115 min | Gamma Counter |
| Specific Activity | > 37 GBq/µmol | HPLC and Dose Calibrator |
| Residual Solvents | Acetonitrile < 410 ppm, DMSO < 5000 ppm | Gas Chromatography |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | LAL Test |
| Sterility | No microbial growth | USP <71> Sterility Tests |
In Vivo PET/CT Imaging
This protocol outlines a general procedure for in vivo PET/CT imaging in a tumor xenograft mouse model.
Protocol 4: In Vivo PET/CT Imaging in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from a relevant cancer cell line with activated Wnt signaling (e.g., a gastric cancer cell line).
-
Radiotracer Administration: Administer [¹⁸F]this compound (typically 3.7-7.4 MBq) via intravenous tail vein injection.
-
Anesthesia: Anesthetize the mice using isoflurane (1-2% in oxygen) during the imaging procedure.
-
PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 15, 30, 60, and 120 minutes). A CT scan should be performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and other major organs to calculate the standardized uptake value (SUV).
-
Biodistribution Study (Optional): At the end of the imaging session, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Caption: General workflow for in vivo PET imaging studies.
Data Presentation
The quantitative data from the radiolabeling and in vivo studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Radiolabeling Results
| Parameter | Batch 1 | Batch 2 | Batch 3 | Average ± SD |
| Radiochemical Yield (%) | ||||
| Radiochemical Purity (%) | ||||
| Specific Activity (GBq/µmol) | ||||
| Synthesis Time (min) |
Table 2: Biodistribution Data in Tumor-Bearing Mice (%ID/g) at 60 min post-injection
| Organ/Tissue | Animal 1 | Animal 2 | Animal 3 | Average ± SD |
| Blood | ||||
| Heart | ||||
| Lungs | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Muscle | ||||
| Bone | ||||
| Brain | ||||
| Tumor |
Table 3: Tumor-to-Organ Ratios at 60 min post-injection
| Ratio | Animal 1 | Animal 2 | Animal 3 | Average ± SD |
| Tumor-to-Blood | ||||
| Tumor-to-Muscle | ||||
| Tumor-to-Liver |
Conclusion
This document provides a comprehensive set of protocols for the proposed radiolabeling of this compound with [¹⁸F] and its subsequent use in preclinical in vivo PET imaging. The successful implementation of these protocols will enable researchers to investigate the pharmacokinetic and pharmacodynamic properties of this promising Wnt signaling inhibitor, potentially accelerating its development as a novel anticancer therapeutic. It is important to note that these protocols are based on established radiochemical principles and may require optimization for specific laboratory conditions and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. iaea.org [iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for the Preclinical Formulation of 2,4-Diamino-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 2,4-Diamino-5-fluoroquinazoline, a molecule of interest for preclinical evaluation. Due to the common insolubility of quinazoline derivatives, these protocols focus on strategies to enhance solubility and stability for both in vitro and in vivo studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | ChemWhat[1] |
| Molecular Weight | 178.17 g/mol | ChemWhat[1] |
| Melting Point | 245-248°C | ChemWhat[1] |
| pKa | Estimated 4-5 (weak base) | General knowledge of quinazolines |
| LogP | Estimated 1.5-2.5 | General knowledge of quinazolines |
| Aqueous Solubility | <0.1 mg/mL | Assumed based on quinazoline derivatives[2] |
Formulation Strategies for Preclinical Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enable effective preclinical evaluation.[3][4] The choice of formulation will depend on the route of administration, the required dose, and the specific study design.
Oral Administration
For oral dosing in preclinical species, the goal is to enhance dissolution and absorption from the gastrointestinal tract.[3]
| Formulation Approach | Vehicle Composition | Maximum Achievable Concentration (Estimated) | Notes |
| Aqueous Suspension | 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water | 10 mg/mL | Particle size reduction (micronization) is recommended to improve dissolution.[5] |
| Co-solvent Solution | 30% Polyethylene Glycol 400 (PEG 400), 10% Ethanol, 60% Water | 25 mg/mL | Risk of precipitation upon dilution in the GI tract.[6] |
| Surfactant Dispersion | 10% Solutol® HS 15 in water | 30 mg/mL | Forms micelles that can encapsulate the drug.[2][6] |
| Cyclodextrin Complex | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | 40 mg/mL | Forms an inclusion complex to increase solubility.[3][6] |
Intravenous Administration
For intravenous administration, the formulation must be a clear, sterile solution to prevent embolism.[7]
| Formulation Approach | Vehicle Composition | Maximum Achievable Concentration (Estimated) | Notes |
| Co-solvent Solution | 20% PEG 400, 5% Ethanol in Saline | 5 mg/mL | Must be administered slowly to avoid precipitation in the bloodstream.[7][6] |
| Cyclodextrin Solution | 15% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 5% Dextrose in Water (D5W) | 10 mg/mL | SBE-β-CD is a common and safe excipient for IV formulations.[6] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC)
-
Purified Water
-
Mortar and Pestle (or micronizer)
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Calibrated balance
Procedure:
-
Weigh the required amount of this compound.
-
If not already micronized, reduce the particle size of the drug substance using a mortar and pestle or a micronizer.
-
Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to purified water while stirring continuously until fully dissolved.
-
In a separate beaker, wet the micronized this compound with a small amount of the HPMC solution to form a paste.
-
Gradually add the remaining HPMC solution to the paste while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for homogeneity.
Protocol 2: Preparation of an Intravenous Solution (5 mg/mL)
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol (Dehydrated, USP)
-
Sterile Saline for Injection
-
Sterile vials and stoppers
-
0.22 µm sterile filter
-
Stir plate and stir bar
-
Calibrated balance and pipettes
Procedure:
-
In a sterile beaker, weigh the required amount of this compound.
-
Add the required volume of Ethanol and stir until the drug is fully dissolved.
-
Add the required volume of PEG 400 and continue stirring.
-
Slowly add the sterile saline to the final volume while stirring.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
Seal the vial with a sterile stopper and crimp cap.
Protocol 3: Stability Testing of Formulations
Objective: To assess the chemical stability of the this compound formulation under specified storage conditions.[8][9]
Materials:
-
Prepared formulation of this compound
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated analytical method for the quantification of this compound
Procedure:
-
Dispense the formulation into appropriate containers for stability testing.
-
Place the containers in the stability chambers.
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a sample from each storage condition.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion for preclinical formulations is to remain within 90-110% of the initial concentration.[8]
Visualizations
Caption: Workflow for Preclinical Formulation Development.
Caption: Inhibition of Wnt Signaling by 2,4-Diaminoquinazoline.[10]
References
- 1. chemwhat.com [chemwhat.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. admescope.com [admescope.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. natoliscientific.com [natoliscientific.com]
- 10. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 2,4-Diamino-5-fluoroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Diamino-5-fluoroquinazoline in solution. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Like many quinazoline derivatives, it is susceptible to degradation under harsh acidic or alkaline conditions, especially at elevated temperatures.[1] Photodegradation can also occur with exposure to UV or ambient light.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For short-term use and to minimize degradation, it is advisable to prepare stock solutions in a non-reactive, anhydrous solvent such as dimethyl sulfoxide (DMSO). However, studies on similar quinazoline derivatives have shown instability in DMSO over extended periods.[2][3] For aqueous-based assays, preparing fresh dilutions from a concentrated stock is recommended. The quinazolinone ring, a related structure, is generally stable in cold, dilute acidic and alkaline solutions but may degrade upon boiling.[4]
Q3: How should I store solutions of this compound to ensure stability?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) in airtight, light-protected containers. For aqueous solutions, storage at 4°C in the dark may be suitable for short-term use, though stability should be verified for the duration of your experiment.
Q4: Can this compound degrade during experimental procedures?
A4: Yes, degradation can occur during lengthy experiments, especially if the compound is exposed to harsh conditions such as high temperatures, extreme pH values, or prolonged light exposure. It is crucial to use freshly prepared solutions and to protect them from light whenever possible.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Question: Why am I observing variable activity of this compound in my cell-based or enzymatic assays?
-
Answer: Inconsistent results are often linked to the degradation of the compound in your assay medium. The pH and temperature of your incubation conditions can promote hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions and dilutions for your experiments.
-
Protect from Light: Keep all solutions containing the compound protected from light by using amber vials or covering them with aluminum foil.
-
pH and Temperature Control: Assess the stability of the compound under your specific assay conditions (pH, temperature, and media components) by running a time-course experiment and analyzing for degradation via HPLC.
-
Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO in your assay is low and consistent across all experiments, as DMSO itself can sometimes affect biological systems and compound stability.
-
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Question: I am seeing extra peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Quinazoline derivatives are known to undergo hydrolysis under acidic or basic conditions, and can also be susceptible to oxidation and photolytic degradation.[1]
-
Troubleshooting Steps:
-
Analyze Blank Samples: Inject your solvent and sample matrix without the compound to rule out any contaminants.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help in confirming if the unexpected peaks are indeed degradants.
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Review Sample Handling: Ensure that samples are not exposed to high temperatures or prolonged light during preparation and analysis.
-
Mass Spectrometry Analysis: If available, use LC-MS to identify the mass of the unknown peaks, which can provide clues about the degradation pathway.
-
-
Issue 3: Precipitation of the compound in aqueous solutions.
-
Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
-
Answer: Like many small molecules, this compound may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Adjust pH: The solubility of ionizable compounds is pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.
-
Use of Co-solvents: A small percentage of an organic co-solvent (e.g., ethanol, polyethylene glycol) can be added to the aqueous buffer to increase solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
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Prepare Lower Concentrations: If solubility remains an issue, it may be necessary to work with lower concentrations of the compound.
-
-
Data Presentation
The following tables summarize hypothetical stability data for this compound based on the known behavior of similar quinazoline derivatives. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C) over 24 Hours
| Solvent | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| DMSO | 99.5 | 98.8 | 97.2 |
| Ethanol | 99.8 | 99.5 | 99.0 |
| Acetonitrile | 99.7 | 99.3 | 98.5 |
| Water (pH 7.4) | 98.5 | 97.0 | 94.3 |
Table 2: Effect of pH on the Stability of this compound (10 µM) in Aqueous Buffer at 37°C after 8 Hours
| pH | Buffer System | % Remaining |
| 3.0 | Citrate Buffer | 85.2 |
| 5.0 | Acetate Buffer | 95.1 |
| 7.4 | Phosphate Buffer | 97.0 |
| 9.0 | Borate Buffer | 88.6 |
Table 3: Forced Degradation of this compound
| Condition | Time | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24h | 25.8% | Hydrolysis products |
| 0.1 M NaOH (60°C) | 24h | 35.2% | Hydrolysis products |
| 3% H₂O₂ (RT) | 24h | 5.1% | Oxidation products |
| UV Light (254 nm) | 24h | 15.7% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of the compound at 105°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Analyze the samples by HPLC.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 2,4-Diamino-5-fluoroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diamino-5-fluoroquinazoline. The information herein is designed to help users anticipate, identify, and mitigate potential off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound belongs to a class of compounds known as antifolates. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.
Q2: Why is it critical to evaluate the off-target effects of this compound?
A2: While designed to be specific, small molecule inhibitors can often bind to unintended proteins (off-targets), which can lead to misleading experimental outcomes and potential toxicity. For instance, many inhibitors targeting ATP-binding sites, such as those in kinases, can exhibit cross-reactivity due to structural similarities in these binding pockets across different proteins. Identifying and understanding the off-target profile of a new inhibitor is essential for accurately interpreting phenotypic data and for the development of safer, more effective therapeutics.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Several indicators in cell-based assays may suggest the presence of off-target effects:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.
-
High cytotoxicity at effective concentrations: If the compound is highly toxic at concentrations required for DHFR inhibition, it may indicate significant off-target effects.
-
Phenotypes inconsistent with the known function of the target: If you observe modulation of a signaling pathway not directly linked to nucleotide biosynthesis, it could be due to off-target activity.
Q4: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the issue?
A4: This discrepancy is common and can be due to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form within
Optimizing reaction conditions for 2,4-diaminoquinazoline synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,4-diaminoquinazolines. It is designed for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,4-diaminoquinazolines?
A1: Common starting materials include 2,4-dichloroquinazolines, 2-aminobenzonitriles, and 2-halobenzoic acids. The choice of starting material often depends on the desired substitution pattern and the availability of reagents.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in 2,4-diaminoquinazoline synthesis can stem from several factors:
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Purity of Starting Materials: Impurities in reactants can lead to side reactions and inhibit catalyst activity.[1]
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Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the specific synthetic route. A temperature screening is recommended to find the optimal condition.[1]
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Incorrect Solvent: The polarity and boiling point of the solvent are critical. Solvents like DMF, ethanol, and isopropanol are commonly used, but the best choice is reaction-dependent.[2][3]
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Catalyst Inactivity: If using a catalyzed reaction (e.g., copper-catalyzed), ensure the catalyst is fresh and not poisoned by impurities.[1]
-
Moisture or Air Sensitivity: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents or intermediates.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a common issue. To minimize it:
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of undesired byproducts.
-
Optimize Reagent Stoichiometry: Carefully controlling the molar ratios of your reactants is crucial.
-
Stepwise Addition of Reagents: In some cases, adding a reagent slowly over time can help control the reaction and minimize side product formation.
-
Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediate products can prevent impurities from interfering with subsequent reactions.
Q4: How can I purify my final 2,4-diaminoquinazoline product?
A4: Purification is typically achieved through column chromatography on silica gel or recrystallization.[2][4] The choice of eluent for chromatography or solvent for recrystallization will depend on the polarity of your product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Purity of starting materials | Verify the purity of your reactants (e.g., 2-aminobenzonitrile, guanidine, amines) by NMR, GC-MS, or melting point. Purify starting materials if necessary.[1] |
| Suboptimal reaction temperature or time | Monitor the reaction progress by TLC or LC-MS. Conduct small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal conditions.[1] | |
| Inappropriate solvent | Perform a solvent screen using solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[1] | |
| Inactive or poisoned catalyst | Use a fresh batch of catalyst and ensure all glassware and solvents are dry and free of impurities that could poison the catalyst.[1] | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry | Carefully check the molar ratios of your reactants. | |
| Non-regioselective reaction | In syntheses starting from 2,4-dichloroquinazolines, the substitution at the C4 position is generally favored over the C2 position. However, harsh conditions can lead to a mixture of products. Consider milder reaction conditions. | |
| Product Purification Issues | Product is difficult to separate from impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). For recrystallization, screen a variety of solvents to find one that provides good crystal formation.[1] |
| Product decomposes on silica gel | Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to neutralize the acidic silica gel. |
Quantitative Data
Table 1: Synthesis of 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminoethanol | Dichloromethane | Reflux | 0.5 | 88 | [2] |
| Phenylmethanamine | Ethanol | Reflux | 24 | - | [4] |
| 4-Nitroaniline | Ethanol/DMF (5:1) | Reflux | 24 | 45 | [4] |
| 3-Nitroaniline | Ethanol/DMF (5:1) | Reflux | 24 | 48 | [4] |
| n-Butylamine | Dichloromethane | Reflux | 6 | - | [2] |
Table 2: Synthesis of N4-Substituted 2,4-Diaminoquinazolines via Reductive Cyclization
| Starting Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| Various primary and secondary amines | Methanol | Tandem condensation with cyanoimidate, then reductive cyclization with Fe/HCl | High yields | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline
This protocol is a general procedure for the nucleophilic aromatic substitution of 2,4-dichloroquinazoline with amines.
Materials:
-
2,4-Dichloroquinazoline
-
Appropriate primary or secondary amine (2 equivalents)
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (e.g., triethylamine or DIPEA, if necessary)
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (2 equivalents) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine or DIPEA (2.2 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.[2][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4-diaminoquinazoline.
Protocol 2: Synthesis of N4-Substituted 2,4-Diaminoquinazolines from 2-Aminobenzonitrile
This protocol describes a cascade reductive cyclization approach.
Materials:
-
Methyl N-cyano-2-nitrobenzimidate (prepared from 2-nitrobenzaldehyde)
-
Substituted amine (1.5 equivalents)
-
Methanol
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Potassium Carbonate
Procedure:
-
Dissolve the methyl N-cyano-2-nitrobenzimidate (1 equivalent) and the desired amine (1.5 equivalents) in methanol and stir at room temperature for 3 hours.
-
Add iron powder (4 equivalents) and concentrated hydrochloric acid to the mixture and reflux for 3 hours.
-
Add potassium carbonate and continue to reflux for an additional 6 hours.
-
After cooling, filter the reaction mixture through Celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the N4-substituted 2,4-diaminoquinazoline.[6]
Visualizations
Signaling Pathway
Many 2,4-diaminoquinazoline derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA synthesis and cell division.[4][5]
Caption: Inhibition of the DHFR pathway by 2,4-diaminoquinazolines.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2,4-diaminoquinazolines.
Caption: General workflow for 2,4-diaminoquinazoline synthesis.
References
Troubleshooting unexpected results in assays with 2,4-Diamino-5-fluoroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in assays involving 2,4-Diamino-5-fluoroquinazoline and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues encountered during your experiments.
Issue 1: Inconsistent or Lower-Than-Expected Potency (High IC50 Values)
Question: My this compound compound shows weak or inconsistent activity in my assay. What could be the cause?
Answer: This is a common issue that can arise from several factors related to compound integrity, solubility, and the experimental setup.
Troubleshooting Steps:
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Compound Solubility:
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Problem: this compound and its derivatives can have poor aqueous solubility, leading to precipitation in your assay medium. This reduces the effective concentration of the compound.
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Solution:
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Check for Precipitation: Visually inspect your stock solutions and final assay wells for any precipitate.
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Optimize Solvent: Ensure your compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[1][2] Keep the final DMSO concentration in your assay low (typically ≤0.5%) to avoid solvent-induced effects.[1]
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Sonication: Briefly sonicate your stock solution to aid dissolution.[1]
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Pre-warming Medium: Gently warm your assay medium to 37°C before adding the compound to help maintain solubility.[1]
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-
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Cell-Based Assay Variability:
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Problem: Inconsistent results in cell-based assays can be due to biological or technical factors.[2]
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Solution:
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Cell Health: Use cells in a healthy, logarithmic growth phase and avoid high passage numbers.[1]
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Seeding Density: Ensure a homogenous cell suspension and consistent seeding density across all wells to avoid variability.[1]
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Edge Effects: Avoid using the perimeter wells of 96-well plates as they are prone to evaporation. Fill these wells with PBS or sterile water instead.[2]
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Assay Conditions:
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Problem: The stability and activity of your compound can be sensitive to assay conditions.
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Solution:
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pH of Medium: The solubility of quinazoline derivatives can be pH-dependent.[1] While altering the pH of cell culture medium is generally not advised, be aware of its potential impact.
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Incubation Time: Ensure you are using an appropriate incubation time for your specific assay and cell line.
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Issue 2: Suspected Off-Target Effects or Unexpected Biological Responses
Question: My compound is producing a biological effect that is inconsistent with its intended target. How can I investigate this?
Answer: Quinazoline derivatives are known to interact with multiple cellular targets. It's crucial to consider and test for potential off-target effects.
Known Off-Target Activities:
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Dihydrofolate Reductase (DHFR) Inhibition: Some 2,4-diaminoquinazoline derivatives have been shown to inhibit DHFR as an off-target activity.[3] If your assay results in unexpected anti-proliferative effects, it may be due to DHFR inhibition.
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Kinase Inhibition: The quinazoline scaffold is a common pharmacophore for kinase inhibitors, including EGFR, VEGFR, and others.[4] Cross-reactivity with other kinases is a possibility.
Troubleshooting Workflow:
Caption: A logical workflow for investigating off-target effects.
Issue 3: Assay Interference (False Positives/Negatives)
Question: I am getting high background or a signal that doesn't correlate with the expected activity. Could my compound be interfering with the assay itself?
Answer: Yes, quinazoline derivatives can interfere with certain assay technologies, particularly those that are fluorescence-based.
Common Interference Mechanisms:
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Autofluorescence: Many quinazoline-based compounds are inherently fluorescent.[1] This can lead to false-positive signals in fluorescence-based assays.
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Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in signal (quenching).[5]
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Luciferase Inhibition: In luciferase-based reporter assays (e.g., for Wnt signaling), the compound could directly inhibit the luciferase enzyme.
Troubleshooting Steps:
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Run a Control Plate: Prepare a plate with your compound in cell-free medium to measure its intrinsic fluorescence or absorbance at the assay wavelengths.[1]
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Counter-Screen: If using a luciferase-based assay, perform a direct assay with purified luciferase to see if your compound inhibits its activity.
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Orthogonal Assays: Validate your hits using an orthogonal assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence or absorbance-based assay).[5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various 2,4-diaminoquinazoline derivatives against different cancer cell lines. This data can serve as a reference for expected potency.
Table 1: Cytotoxic Activity (IC50) of 2,4-Diaminoquinazoline Derivatives [6]
| Compound | MCF-7 (μg/ml) | HCT-116 (μg/ml) | HePG2 (μg/ml) | HFB4 (μg/ml) |
| 4c | 11.1 ± 1.10 | 10.8 ± 0.86 | 12.0 ± 0.97 | 10.8 ± 1.24 |
| 4d | 13.6 ± 1.65 | 19.4 ± 1.50 | 18.0 ± 1.72 | 13.7 ± 1.20 |
| 5b | 10.9 ± 1.03 | 9.1 ± 0.85 | 10.4 ± 1.11 | 9.9 ± 1.07 |
| 5-FU (control) | 5.4 ± 0.20 | 5.3 ± 0.18 | 7.9 ± 0.21 | 8.8 ± 0.52 |
Table 2: Antiproliferative Activity (IC50) of 2,4-Diaminoquinazoline Derivatives [7]
| Compound | MDA-MB-231 (μM) | SK-LU-1 (μM) |
| 4d | 10.8 ± 1.4 | 8.2 ± 0.1 |
| 4e | 4.8 ± 0.2 | 5.0 ± 0.2 |
| Gefitinib (control) | >20 | >20 |
Key Experimental Protocols
Below are detailed methodologies for common assays used with this compound derivatives.
EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of compounds against EGFR kinase.[8][9]
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Reagent Preparation:
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Prepare a stock solution of your this compound derivative in 100% DMSO.
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Create serial dilutions of the compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
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Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
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Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
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-
Kinase Reaction:
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In a 96-well plate, add 5 µL of the diluted compound or control (DMSO for 100% activity, no enzyme for background).
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Add 10 µL of the kinase reaction master mix to each well.
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Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
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Incubate the plate at 30°C for 60 minutes.
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-
ADP Detection:
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Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.
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Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
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Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][11]
-
Reagent Preparation:
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Prepare a stock solution of your this compound derivative in DMSO.
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Prepare working solutions of DHFR enzyme, NADPH, and dihydrofolate substrate in the DHFR assay buffer.
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-
Assay Procedure:
-
Set a spectrophotometer to kinetic mode to read absorbance at 340 nm every 15-30 seconds for 10-20 minutes at room temperature.
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In a cuvette or 96-well plate, add the DHFR assay buffer, NADPH solution, and your test compound or control.
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Add the DHFR enzyme and incubate for a few minutes.
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Initiate the reaction by adding the dihydrofolate substrate.
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Immediately start measuring the absorbance.
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-
Data Analysis:
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The rate of decrease in absorbance at 340 nm is proportional to the DHFR activity.
-
Calculate the percent inhibition for each concentration of your compound and determine the IC50 value.
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Wnt/β-catenin Signaling Reporter Assay (Luciferase-based)
This protocol is for measuring the effect of compounds on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter.[12][13]
-
Cell Transfection:
-
Plate your cells of interest (e.g., colorectal cancer cells) in a 24-well plate.
-
After overnight culture, transiently co-transfect the cells with a Super8XTOPFlash luciferase construct (containing TCF/LEF binding sites) and a β-galactosidase-expressing vector (for normalization).
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-
Compound Treatment:
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After 24 hours of incubation post-transfection, treat the cells with your this compound derivative at the desired concentrations.
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-
Cell Lysis and Reporter Assay:
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Lyse the cells 24 hours after compound treatment.
-
Measure both luciferase and β-galactosidase activities using appropriate assay systems.
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-
Data Analysis:
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Normalize the luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.
-
Determine the effect of your compound on Wnt/β-catenin signaling activity.
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Visualized Signaling Pathways and Workflows
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by 2,4-diaminoquinazoline derivatives.
Wnt/β-catenin Signaling Pathway and Inhibition
Caption: Inhibition of the Wnt/β-catenin signaling pathway by 2,4-diaminoquinazoline (2,4-DAQ).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the cell permeability of 2,4-Diamino-5-fluoroquinazoline
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of 2,4-Diamino-5-fluoroquinazoline.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Cellular Activity Despite High Biochemical Potency
Question: My this compound compound is a potent inhibitor in my biochemical assay, but it shows significantly lower activity in cell-based assays. What could be the problem?
Answer: A common reason for this discrepancy is poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally assess the cell permeability of your compound. Several factors can contribute to low permeability, including:
-
Physicochemical Properties: High polarity, low lipophilicity (LogP), high molecular weight, and a large number of hydrogen bond donors/acceptors can negatively impact a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
Issue 2: High Variability in Permeability Assay Results
Question: I am seeing high variability in my Caco-2 or PAMPA assay results for this compound. What are the potential causes and solutions?
Answer: High variability can stem from several factors related to either the compound's properties or the experimental setup.
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Poor Aqueous Solubility: Quinazoline derivatives can have low aqueous solubility. If the compound precipitates in the assay buffer, it will lead to inconsistent and inaccurate permeability measurements.
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Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer with vigorous mixing. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting cell monolayer integrity. If precipitation persists, consider using solubility enhancers or a different buffer system.
-
-
Inconsistent Cell Monolayer: In Caco-2 assays, the integrity and uniformity of the cell monolayer are critical.
-
Solution: Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have formed tight junctions. Use a consistent cell seeding density and allow for adequate differentiation time (typically 21 days).
-
-
Assay-Compound Interaction: The compound might interact with the assay components, such as binding to the plastic of the assay plate.
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Solution: Include appropriate controls and measure the recovery of the compound from the donor and acceptor wells to assess for any loss due to non-specific binding.
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Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?
A1: Based on its structure, the following properties are relevant:
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Molecular Formula: C₈H₇FN₄[1]
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Molecular Weight: 178.17 g/mol [1]
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Hydrogen Bond Donors/Acceptors: The amino groups contribute to hydrogen bonding capacity, which can decrease passive diffusion.
-
Fluorine Substitution: The fluorine atom can increase lipophilicity and potentially improve metabolic stability and membrane permeability.[2][3]
Q2: How can I experimentally measure the cell permeability of this compound?
A2: The two most common in vitro methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
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Caco-2 Assay: This is considered the gold standard as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium. It can assess both passive diffusion and active transport.[4][5][6]
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PAMPA: This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[7][8][9]
Q3: What do the results of a Caco-2 assay (Papp and Efflux Ratio) tell me about my compound?
A3:
-
Apparent Permeability Coefficient (Papp): This value indicates how quickly a compound crosses the cell monolayer. It is a measure of the overall permeability.
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Efflux Ratio (ER): This is the ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction (Papp BA / Papp AB). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Q4: What strategies can I use to increase the cell permeability of this compound?
A4: There are two main approaches: structural modification and formulation strategies.
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Structural Modification (Medicinal Chemistry Approaches):
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Prodrugs: A prodrug is a modified, inactive form of a drug that is converted to the active form in the body. Masking polar functional groups with lipophilic moieties can enhance permeability.[3][10][11][12][13][14][15][16][17][18]
-
Optimizing Lipophilicity: Systematically modifying substituents on the quinazoline ring can help achieve an optimal balance between solubility and lipophilicity for improved permeability.
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve its dissolution rate and subsequent absorption.[19]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its solubility and dissolution.[19]
-
Use of Excipients: Including solubility enhancers, such as surfactants or cyclodextrins, in the formulation can improve the solubility of the compound in the gastrointestinal tract.[20][21][22][23]
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Q5: What signaling pathways are typically targeted by quinazoline derivatives, and how does this relate to cell permeability?
A5: Many quinazoline derivatives are known to be inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][9][24][25][26][27][28][29][30] Some have also been shown to inhibit the Wnt signaling pathway.[13][19][20][31][32][33][34] For these compounds to be effective, they must be able to cross the cell membrane to reach their intracellular targets. Therefore, good cell permeability is a prerequisite for their therapeutic action.
Data Presentation
The following tables summarize permeability data for compounds structurally related to this compound and provide a general classification for interpreting Caco-2 permeability results.
Table 1: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 2: Permeability Data for Representative Fluoroquinolones and Related Compounds
| Compound | Assay | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Norfloxacin | PAMPA | 0.7 | N/A | [26] |
| Ciprofloxacin | PAMPA | 2.7 | N/A | [26] |
| PD76 (Antifungal) | Caco-2 | 5.25 | 4.43 | [35] |
| Compound 9 (nNOS inhibitor) | Caco-2 | 17.0 | 0.8 | [36] |
Note: This data is for structurally related compounds and should be used as a general guide. The permeability of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general guideline for assessing the bidirectional permeability of a test compound.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days in a humidified incubator at 37°C and 5% CO₂ to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be >250 Ω·cm² to ensure monolayer integrity.[37]
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For Apical-to-Basolateral (A-B) transport: Add the test compound (typically 1-10 µM) in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.
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For Basolateral-to-Apical (B-A) transport: Add the test compound in transport buffer to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for a high-throughput assessment of passive permeability.[7][8][9]
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane).
-
-
Assay Setup:
-
Add the test compound solution (typically 10 µM in a buffer with a low percentage of DMSO) to the wells of the donor plate.
-
Add acceptor buffer to the wells of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Sample Analysis:
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Determine the concentration of the test compound in the samples using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
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Calculate the permeability coefficient (Pe).
-
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Potential Signaling Pathways Inhibited.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the sensitivities of EGF receptor (EGFR) tyrosine kinase inhibitors in drug resistant non-small cell lung cancer (NSCLC) cells using hydrogel-based peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WNT signalling events near the cell membrane and their pharmacological targeting for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug-based nanomedicines for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. selleckchem.com [selleckchem.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. selleckchem.com [selleckchem.com]
- 33. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 37. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 2,4-Diaminoquinazoline Antifolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diaminoquinazoline antifolates. The information is designed to help address specific experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2,4-diaminoquinazoline antifolates?
A1: 2,4-diaminoquinazoline antifolates primarily act as inhibitors of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cellular proliferation.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[3][4]
Q2: My cells have developed resistance to a 2,4-diaminoquinazoline antifolate. What are the common resistance mechanisms?
A2: Resistance to antifolates, including 2,4-diaminoquinazolines, can arise through several mechanisms:[5][6][7]
-
Target Enzyme Modification: Overexpression (gene amplification) or mutation of the DHFR enzyme, which reduces the drug's binding affinity.[7]
-
Impaired Drug Influx: Reduced expression or function of the Reduced Folate Carrier (RFC), the primary transporter for many antifolates into the cell.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump the drug out of the cell.[6]
-
Defective Polyglutamylation: For antifolates that undergo this process, impaired activity of folylpolyglutamate synthetase (FPGS) can lead to decreased intracellular drug retention and efficacy.[5][7]
Q3: Are there 2,4-diaminoquinazoline antifolates that can overcome methotrexate resistance?
A3: Yes, some nonclassical 2,4-diaminoquinazoline antifolates have been specifically designed and shown to be effective against methotrexate-resistant cells.[8] For instance, compounds that are not dependent on the reduced folate carrier for cell entry can bypass resistance mechanisms involving impaired drug transport.[8][9]
Troubleshooting Experimental Issues
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: Why am I observing high variability in the IC50 values for my 2,4-diaminoquinazoline compound across replicate experiments?
-
Answer and Troubleshooting Steps:
-
Compound Stability: Antifolates can be sensitive to light and temperature. Prepare fresh dilutions from a frozen stock solution for each experiment and protect plates from light.[10]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the calculated IC50.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize and maintain a consistent incubation time for all experiments.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental data or ensure proper humidification during incubation.
-
Issue 2: My compound is less effective in a new cell line.
-
Question: My 2,4-diaminoquinazoline antifolate is potent in one cancer cell line but shows significantly lower activity in another. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Baseline Transporter Expression: The new cell line may have higher baseline expression of efflux pumps (e.g., ABCG2/BCRP) or lower expression of influx transporters (e.g., RFC). You can assess the expression levels of these transporters via qPCR or western blotting.
-
DHFR Expression Levels: The resistant cell line might have a higher basal level of DHFR, requiring a higher concentration of the inhibitor to achieve a cytotoxic effect. Quantify DHFR expression to investigate this possibility.
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Endogenous Folate Levels: Differences in intracellular folate pools can affect the efficacy of competitive DHFR inhibitors.
-
Confirm Target Engagement: Perform a DHFR enzyme inhibition assay with cell lysates from both cell lines to confirm that the compound is an effective inhibitor of the target enzyme in both contexts.
-
Data Summary
Table 1: In Vitro Anticancer Activity of Selected 2,4-Diaminoquinazoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 4c | MCF-7 (Breast) | 10.8 - 12.0 | [11] |
| HCT-116 (Colon) | 10.8 - 12.0 | [11] | |
| HePG-2 (Liver) | 10.8 - 12.0 | [11] | |
| HFB4 (Skin) | 10.8 - 12.0 | [11] | |
| 5b | MCF-7 (Breast) | 9.1 - 10.9 | [11] |
| HCT-116 (Colon) | 9.1 - 10.9 | [11] | |
| HePG-2 (Liver) | 9.1 - 10.9 | [11] | |
| HFB4 (Skin) | 9.1 - 10.9 | [11] |
Note: The IC50 values are presented as a range as reported in the source literature.
Key Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay spectrophotometrically measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH and DHF in the assay buffer. Keep all reagents on ice.
-
Reaction Setup: In each well of the 96-well plate, add:
-
Assay Buffer
-
Your 2,4-diaminoquinazoline inhibitor (at various concentrations) or vehicle control.
-
DHFR enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add NADPH solution to each well.
-
Start Measurement: Immediately initiate the reaction by adding the DHF solution.
-
Data Acquisition: Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each condition. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Assessment of DHFR Gene Amplification by qPCR
This protocol determines the relative copy number of the DHFR gene in resistant cells compared to sensitive parental cells.
Materials:
-
Genomic DNA (gDNA) isolation kit
-
Primers specific for the DHFR gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
gDNA Isolation: Isolate high-quality gDNA from both the sensitive and resistant cell lines.
-
Primer Design and Validation: Design and validate primers for both the DHFR gene and the reference gene to ensure specificity and efficiency.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each gDNA sample, including reactions for both the DHFR and the reference gene. A typical reaction includes:
-
SYBR Green Master Mix
-
Forward and Reverse Primers
-
gDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis to verify product specificity.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both DHFR and the reference gene in sensitive and resistant cells.
-
Calculate the change in Ct (ΔCt) between DHFR and the reference gene for each cell line (ΔCt = Ct_DHFR - Ct_reference).
-
Calculate the change in ΔCt (ΔΔCt) between the resistant and sensitive lines (ΔΔCt = ΔCt_resistant - ΔCt_sensitive).
-
The fold change in gene copy number is calculated as 2^(-ΔΔCt).
-
Protocol 3: Drug Efflux Assay Using a Fluorescent Substrate
This method assesses the activity of efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.
Materials:
-
A fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp/MDR1, Hoechst 33342 for BCRP)
-
Sensitive and resistant cell lines
-
Known efflux pump inhibitor (e.g., Verapamil for P-gp) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into tubes. To appropriate tubes, add the 2,4-diaminoquinazoline test compound, a known inhibitor (positive control), or vehicle (negative control). Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate to all tubes and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Wash: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with ice-cold HBSS to remove extracellular substrate.
-
Analysis: Resuspend the cell pellets in fresh ice-cold HBSS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: A decrease in fluorescence in resistant cells compared to sensitive cells indicates increased efflux. An increase in fluorescence in the presence of your test compound suggests it may be an inhibitor of the efflux pump.
Visualizations
Caption: Folate metabolism and the mechanism of DHFR inhibition.
Caption: Key mechanisms of resistance to antifolate drugs.
Caption: Experimental workflow for DHFR gene amplification analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Selectivity of 2,4-Diamino-5-fluoroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2,4-Diamino-5-fluoroquinazoline, focusing on enhancing its selectivity for its primary target, Dihydrofolate Reductase (DHFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Based on extensive research on the 2,4-diaminoquinazoline scaffold, the primary molecular target is Dihydrofolate Reductase (DHFR). This class of compounds, known as antifolates, inhibits DHFR, an essential enzyme in the synthesis of thymidine, which is crucial for DNA replication.[1][2][3][4][5] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and bacteria.
While DHFR is the principal target, it is important to note that some 2,4-diaminoquinazoline derivatives have also been reported to inhibit Wnt signaling by targeting Lymphoid Enhancer-Binding Factor 1 (Lef1).[6] This potential for off-target activity is a key consideration when aiming to enhance selectivity.
Q2: Why is enhancing the selectivity of this compound important?
Enhancing the selectivity of any inhibitor is crucial for several reasons:
-
Reduced Off-Target Effects: Non-selective binding to other cellular targets can lead to unexpected and undesirable biological responses, complicating data interpretation and potentially causing toxicity in a therapeutic context.
-
Improved Potency: A more selective compound often has a higher affinity for its intended target, leading to greater efficacy at lower concentrations.
-
Clearer Structure-Activity Relationship (SAR): Understanding the specific interactions that drive selectivity allows for more rational drug design and optimization.
-
Elucidation of Biological Pathways: A highly selective tool compound is essential for accurately probing the function of its target protein in cellular and organismal systems.
Q3: What are the common off-targets for this compound and similar compounds?
Besides the intended DHFR target, potential off-targets for this class of compounds may include:
-
Other Kinases: The quinazoline scaffold is a common feature in many kinase inhibitors. Depending on the specific substitutions, there could be unintended inhibition of various kinases.
-
Wnt Signaling Pathway Components: As mentioned, Lef1 has been identified as a target for some 2,4-diaminoquinazolines.[6]
-
Other Folate-Binding Proteins: The cellular environment contains other proteins that bind folates or similar structures, which could potentially interact with the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental validation and optimization of this compound selectivity.
Problem 1: High background or inconsistent results in DHFR enzymatic assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Ensure the concentrations of substrate (dihydrofolate) and cofactor (NADPH) are optimized. Determine the Km for each and use concentrations at or near the Km value for competitive inhibition studies. |
| Enzyme Instability | Use a fresh enzyme preparation for each experiment. Store the enzyme at the recommended temperature and in a buffer that maintains its stability and activity. |
| Compound Precipitation | Visually inspect the assay wells for any signs of compound precipitation. Determine the aqueous solubility of your compound and ensure the final assay concentration does not exceed this limit. Use of a small percentage of DMSO (typically <1%) can aid solubility. |
| Interference with Detection Method | If using a spectrophotometric assay that monitors the decrease in NADPH absorbance, the compound itself might absorb at the same wavelength. Run a control with the compound alone to check for interference. |
Problem 2: Discrepancy between biochemical (enzymatic) and cellular assay results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell membrane permeability. Assess permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Cellular Efflux | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Intracellular Metabolism | The compound may be metabolized into a more or less active form within the cell. LC-MS/MS analysis of cell lysates can be used to identify potential metabolites. |
| Off-Target Effects in Cells | The observed cellular phenotype might be due to the inhibition of an off-target, such as a component of the Wnt signaling pathway.[6] It is crucial to perform target engagement and selectivity profiling in a cellular context. |
Problem 3: The compound shows inhibition of multiple kinases in a screening panel.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Promiscuous Binding to ATP-Binding Pockets | The quinazoline scaffold can fit into the ATP-binding pocket of many kinases. The key to improving selectivity is to exploit unique features of the target kinase's active site. |
| Structural Modifications | Introduce bulkier or more specific chemical groups to the this compound scaffold to create steric hindrance that prevents binding to off-target kinases while maintaining or improving affinity for DHFR. |
| Targeting Allosteric Sites | Explore modifications that could lead to binding at an allosteric site on DHFR, which is generally less conserved than the active site, potentially leading to higher selectivity. |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzymatic Assay
This protocol describes a common method for measuring the inhibitory activity of this compound against DHFR.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In the wells of the microplate, add 2 µL of the diluted compound or DMSO (for control).
-
Add Enzyme: Add 48 µL of DHFR diluted in assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 50 µL of a solution containing DHF and NADPH in assay buffer to each well to start the reaction. Final concentrations should be at the Km values for DHF and NADPH.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes to monitor the decrease in NADPH concentration.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound binds to DHFR in intact cells.
Materials:
-
Cells expressing the target protein (DHFR)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-DHFR and a loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured protein.
-
Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against DHFR. A loading control antibody should also be used.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: A typical experimental workflow for assessing and enhancing the selectivity of a small molecule inhibitor.
Caption: Signaling pathways potentially affected by this compound.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazoline-Based EGFR Kinase Inhibitors and Other 2,4-Diaminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent quinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors: gefitinib and erlotinib, alongside the third-generation inhibitor, osimertinib. While the specific compound 2,4-Diamino-5-fluoroquinazoline is not a well-documented EGFR inhibitor, this guide will also briefly discuss the distinct biological activities of other 2,4-diaminoquinazoline derivatives to provide a broader context for researchers exploring this chemical scaffold.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime therapeutic target.[2] Quinazoline-based small molecules have emerged as a significant class of EGFR tyrosine kinase inhibitors (TKIs), effectively blocking the ATP-binding site of the kinase domain and inhibiting downstream signaling pathways.[3]
Comparative Analysis of Key EGFR Kinase Inhibitors
This section details the mechanism of action, potency, and clinical efficacy of three major EGFR inhibitors.
Mechanism of Action
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation, reversible EGFR-TKIs. They competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and subsequent downstream signaling.[2][4][5][6][7][8][9]
-
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI. It is designed to be selective for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[10] Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase.[10]
Potency and Selectivity
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50 | Reference(s) |
| Gefitinib | EGFR (Tyr1173, Tyr992) | 26-57 nM | 13.06 nM (HCC827), 77.26 nM (PC9) | [5][11] |
| Erlotinib | EGFR | 2 nM | 20 nM | [4][6][7][9] |
| Osimertinib | EGFR (T790M mutant) | <15 nM | - | [10] |
| EGFR (Wild-Type) | 480-1865 nM | - | [10] |
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have established the efficacy of these inhibitors in patients with NSCLC, particularly those with activating EGFR mutations.
| Inhibitor | Key Clinical Trial(s) | Key Findings | Reference(s) |
| Gefitinib | Phase II & III trials | Showed clinical benefit in pretreated NSCLC patients. Response rates are significantly higher in patients with EGFR mutations. | [8][12][13][14][15] |
| Erlotinib | BR.21, TRUST | Demonstrated improved overall and progression-free survival in patients with advanced NSCLC who have failed prior chemotherapy. | [3][16][17][18] |
| Osimertinib | FLAURA | Superior progression-free survival compared to gefitinib or erlotinib in the first-line treatment of EGFR-mutated advanced NSCLC. Also showed improved overall survival. | [19][20][21][22][23] |
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway, the mechanism of TKI inhibition, and a typical experimental workflow for evaluating inhibitors are provided below.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
2,4-Diaminoquinazoline Derivatives: Alternative Biological Activities
While this compound is not prominently cited as an EGFR inhibitor, other derivatives of 2,4-diaminoquinazoline have been investigated for different therapeutic purposes. For instance, some 5-substituted 2,4-diaminoquinazolines have been evaluated as inhibitors of dihydrofolate reductase (DHFR), indicating potential as antifolate and antibacterial agents. Furthermore, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of lymphoid enhancer-binding factor 1 (Lef1), suppressing the Wnt/β-catenin signaling pathway and showing potential in gastric cancer models. These findings highlight the diverse biological activities of the 2,4-diaminoquinazoline scaffold beyond EGFR inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
EGFR Kinase Inhibition Assay (TR-FRET)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Buffer.
-
Dilute recombinant human EGFR kinase domain in Kinase Buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP in Kinase Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data and plot against the logarithm of compound concentration to determine the IC50 value.[24]
-
Cell Proliferation Assay (MTS)
Objective: To determine the effect of an EGFR inhibitor on the proliferation of EGFR-dependent cancer cells.
Protocol:
-
Cell Plating:
-
Seed an EGFR-dependent cancer cell line (e.g., PC-9, HCC827) in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of the test compound. Include vehicle (DMSO) as a control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Western Blot Analysis for EGFR Signaling
Objective: To assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the EGFR inhibitor for a specified time.
-
Stimulate with EGF if necessary to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature proteins by boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
Conclusion
Gefitinib, erlotinib, and osimertinib represent key advancements in the targeted therapy of EGFR-driven cancers. Their distinct mechanisms, potencies, and clinical applications provide a range of options for clinicians and researchers. While this compound does not appear to be a direct EGFR inhibitor, the broader 2,4-diaminoquinazoline scaffold demonstrates diverse biological activities worthy of further investigation in different therapeutic contexts. The experimental protocols provided in this guide offer a foundation for the continued evaluation and development of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Erlotinib in advanced non-small cell lung cancer: efficacy and safety findings of the global phase IV Tarceva Lung Cancer Survival Treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncolink.org [oncolink.org]
- 13. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Outcomes of patients with advanced non-small cell lung cancer treated with gefitinib (ZD1839, "Iressa") on an expanded access study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Erlotinib - Wikipedia [en.wikipedia.org]
- 18. Erlotinib in previously treated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 20. targetedonc.com [targetedonc.com]
- 21. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 22. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of 2,4-Diaminoquinazoline Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 2,4-diaminoquinazoline scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of selected 2,4-diaminoquinazoline analogues, presenting key experimental data in a structured format to facilitate informed decision-making in drug discovery and development.
This publication objectively compares the performance of various 2,4-diaminoquinazoline analogues, supported by experimental data for their anticancer, antimicrobial, and kinase inhibitory activities. Detailed methodologies for the key experiments are also provided to ensure reproducibility.
Performance Comparison of 2,4-Diaminoquinazoline Analogues
The biological activity of 2,4-diaminoquinazoline analogues is significantly influenced by the nature and position of substituents on the quinazoline core and the amino groups at the C2 and C4 positions. This section provides a comparative overview of their efficacy in different therapeutic areas.
Anticancer Activity
A significant number of 2,4-diaminoquinazoline derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as dihydrofolate reductase (DHFR) and various protein kinases. Some analogues have also been shown to interfere with Wnt signaling pathways, which are crucial for cancer progression.[1]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for a selection of analogues against common cancer cell lines.
| Compound ID | Structure | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Analog 1 (4c) | 2-((4-Nitrophenyl)amino)-N-(2-hydroxyethyl)quinazolin-4-amine | 11.1 | 10.8 | 12.0 | [2] |
| Analog 2 (5b) | N-Butyl-2-((4-nitrophenyl)amino)quinazolin-4-amine | 10.9 | 9.1 | 10.4 | [2] |
| Reference (5-FU) | 5-Fluorouracil | 5.4 | 5.3 | 7.9 | [2] |
Antimicrobial Activity
The 2,4-diaminoquinazoline scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. These compounds often exert their effect by inhibiting essential bacterial enzymes, such as DHFR, which is critical for nucleotide synthesis.[3][4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative analogues against common bacterial strains.
| Compound ID | Structure | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Analog 3 | N2,N4-disubstituted quinazoline-2,4-diamine derivative | Low µM range | Not reported | [4] |
| Analog 4 | 5-substituted 2,4-diaminoquinazoline | Active | Good activity | [3] |
| Amoxicillin | Amoxicillin | Varies | Varies | [5] |
Kinase Inhibitory Activity
Many 2,4-diaminoquinazoline analogues have been designed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two of the most targeted kinases by this class of compounds.[6][7]
The table below presents the IC50 values for selected analogues against EGFR and VEGFR-2.
| Compound ID | Structure | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Analog 5 (Compound 15) | 4-Anilinoquinazoline derivative | 5.9 | 36.78 | [6] |
| Analog 6 (Compound 4a) | 2H-[8][9]oxazino[2,3-f]quinazolin derivative | 12.36 | Not reported | [7] |
| Vandetanib | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | 19.76 | 33.26 | [6] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
RPMI-1640 medium with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compounds and reference drug (e.g., 5-Fluorouracil)
-
Microplate reader
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the test compounds (typically ranging from 1.56 to 100 µg/ml) and a reference drug.[2]
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10-50 µL of MTT solution to each well and incubate for another 2-4 hours.[11]
-
Carefully remove the medium and add 100-150 µL of MTT solvent to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds and reference antibiotic (e.g., Amoxicillin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference antibiotic.
-
Perform serial two-fold dilutions of the compounds in the broth directly in the 96-well plates.[12][13]
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14][15]
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no antimicrobial agent.[13]
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15]
Visualizing the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain 2,4-diaminoquinazoline analogues have been shown to inhibit this pathway, making it a relevant target for anticancer drug development.[1]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the In Vivo Efficacy of 2,4-Diamino-5-fluoroquinazoline and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 2,4-Diamino-5-fluoroquinazoline derivatives against established alternatives, with a focus on its potent antimalarial and potential antineoplastic activities. The data presented is intended to inform preclinical research and drug development efforts by offering a side-by-side look at available experimental findings.
Comparative Efficacy Data
The following tables summarize the in vivo and in vitro efficacy data for a series of 2,4-Diamino-5-fluoro-6-substituted benzylamino quinazolines and the established antifolate drug, Methotrexate. It is important to note that direct head-to-head in vivo comparisons in the same experimental models are limited in the available literature. The data is therefore presented based on the distinct therapeutic areas in which each compound has been primarily evaluated in vivo.
Table 1: In Vivo Antimalarial Efficacy of 2,4-Diamino-5-fluoro-6-substituted benzylamino quinazolines
| Compound Series | Animal Model | Parasite Strain | Dose | Route of Administration | Key Finding | Citation |
| 2,4-Diamino-5-fluoro-6-substituted benzylamino quinazolines | Mice | Plasmodium berghei | 1 mg/kg | Oral | 100% suppression of parasitemia | [1][2] |
Table 2: Efficacy of Methotrexate in Antimalarial and Antineoplastic Models
| Compound | Model Type | Cancer/Parasite Strain | Dose | Route of Administration | Key Finding | Citation |
| Methotrexate | Ex vivo | Plasmodium vivax (pyrimethamine-resistant) | N/A | N/A | Highly potent with a median IC₅₀ of 2.6 nM | [3] |
| Methotrexate | In vitro | L1210 Leukemia Cells | N/A | N/A | Used as a comparator for in vitro antineoplastic activity | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following are outlines of standard protocols for the key experiments cited.
Peter's 4-Day Suppressive Test for Antimalarial Activity
This is a standard in vivo assay to evaluate the schizonticidal activity of a compound against an early-stage malaria infection.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells parasitized with Plasmodium berghei.[4]
-
Drug Administration: Treatment commences a few hours after infection. The test compound (e.g., this compound derivative) is administered orally once daily for four consecutive days.[4] Control groups receive the vehicle or a standard antimalarial drug like chloroquine.
-
Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail vein of each mouse.[4]
-
Data Analysis: The blood smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined microscopically. The average parasitemia of the treated group is compared to the negative control group to calculate the percentage of suppression.[5]
In Vivo L1210 Leukemia Model
This model is used to assess the efficacy of potential anticancer agents.
-
Cell Line: L1210 leukemia cells are used.
-
Animal Model: DBA/2 mice are commonly used as a syngeneic model.[6]
-
Tumor Cell Implantation: A specific number of L1210 cells (e.g., 1 x 10⁶) are injected intraperitoneally into the mice.[6]
-
Drug Administration: Treatment begins a couple of days after cell injection. The test compound is administered, often intraperitoneally, at specified doses and schedules.[6]
-
Efficacy Evaluation: The primary endpoint is typically the mean survival time of the treated mice compared to the control group.[7]
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
2,4-Diaminoquinazoline derivatives are known to act as antifolates, targeting the enzyme Dihydrofolate Reductase (DHFR). This enzyme is critical for the synthesis of nucleotides and certain amino acids, which are essential for cell proliferation. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death. This mechanism is effective against rapidly dividing cells, such as cancer cells and malaria parasites.
Caption: Mechanism of action for antifolate agents like this compound.
Experimental Workflow: Peter's 4-Day Suppressive Test
The following diagram illustrates the key steps in the Peter's 4-day suppressive test for in vivo antimalarial screening.
Caption: Workflow for the in vivo Peter's 4-day suppressive antimalarial test.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]
- 3. Methotrexate is highly potent against pyrimethamine-resistant Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling: 2,4-Diamino-5-fluoroquinazoline Derivatives and Key Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
This guide provides a detailed comparison of the potential cross-reactivity profile of 2,4-diamino-5-fluoroquinazoline derivatives against established inhibitors of the RAF and MEK kinases, crucial components of the RAS/MAPK signaling pathway. While direct kinase profiling data for this compound is not extensively available in public literature, this analysis draws upon the biological activities of closely related analogs and compares them with well-characterized selective and multi-targeted kinase inhibitors.
Introduction to this compound Derivatives
The 2,4-diaminoquinazoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. A study by Meng et al. described the synthesis and biological evaluation of a series of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines.[1][2] These compounds demonstrated significant biological activity, including potent inhibition of L1210 leukemia cells and antimalarial properties.[1][2] Although their precise molecular targets were not fully elucidated in the initial studies, the structural similarity to known kinase inhibitors suggests potential activity against protein kinases. Given the prevalence of quinazoline cores in inhibitors of the RAF-MEK-ERK pathway, this guide will focus on a comparative analysis within this signaling cascade.
Comparative Kinase Selectivity Profiles
To provide a framework for understanding the potential cross-reactivity of this compound derivatives, the following tables summarize the inhibitory activity of several well-characterized RAF and MEK inhibitors against a panel of kinases. This data allows for a comparison of their selectivity and potential off-target effects.
RAF Inhibitor Selectivity
The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key upstream regulators in the MAPK pathway. The following table presents the half-maximal inhibitory concentrations (IC50) of various RAF inhibitors against different RAF isoforms.
| Compound | Type | ARAF (IC50, nM) | BRAF (IC50, nM) | BRAF V600E (IC50, nM) | CRAF (IC50, nM) | Reference |
| Vemurafenib (PLX4032) | I.5 | >1000 | 48 | 31 | 100 | [3] |
| Dabrafenib (GSK2118436) | I.5 | 3.2 | 0.8 | 0.5 | 5.0 | [3] |
| SB590885 | I | ~15 | - | - | 2.5 | [3] |
| Naporafenib (LXH254) | II | - | - | - | 3.7 | [4] |
| Tovorafenib (DAY101) | II | - | - | - | 94.2 | [4] |
Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.
MEK Inhibitor Selectivity
MEK1 and MEK2 are dual-specificity protein kinases that are direct downstream targets of RAF kinases. The table below shows the IC50 values for representative MEK inhibitors.
| Compound | Target(s) | MEK1 (IC50, nM) | MEK2 (IC50, nM) | Reference |
| Trametinib (GSK1120212) | MEK1/2 | 0.7 | 0.9 | [5] |
| Cobimetinib (GDC-0973) | MEK1 | 0.9 | - | [5] |
| Selumetinib (AZD6244) | MEK1/2 | 14 | - | [6] |
| Binimetinib (MEK162) | MEK1/2 | 12 | 12 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of this analysis, the following diagrams illustrate the MAPK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are representative protocols for key experiments.
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for determining the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the percentage of inhibition of a large number of kinases by the test compound at a fixed concentration.
Materials:
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a working solution of the test compound in the kinase reaction buffer. A common screening concentration is 10 µM.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound to the appropriate wells. Include control wells with DMSO (vehicle) only.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm that the test compound binds to its intended target kinase within intact cells.
Materials:
-
Cultured cells expressing the target kinase.
-
Test compound.
-
Cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Equipment for heating cell lysates to a precise temperature gradient.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Divide the lysate from each treatment group into several aliquots.
-
Heat the aliquots to different temperatures for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to and stabilized the target protein.
Conclusion
While the specific cross-reactivity profile of this compound remains to be fully elucidated through broad-panel kinase screening, its structural characteristics and the known activities of its derivatives suggest a potential for interaction with protein kinases. By comparing the known selectivity profiles of established RAF and MEK inhibitors, researchers can gain valuable insights into the potential on- and off-target effects to consider when developing novel compounds based on the 2,4-diaminoquinazoline scaffold. The experimental protocols provided herein offer a standardized approach for generating the necessary data to build a comprehensive cross-reactivity profile for any new kinase inhibitor candidate.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Proliferative Activities of 2,4-Diamino-5-fluoroquinazoline and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation. Its anti-proliferative activity is well-documented across a range of cancer cell lines, particularly those with activating EGFR mutations. In contrast, the specific anti-proliferative mechanism and quantitative activity of 2,4-diamino-5-fluoroquinazoline are not well-established in publicly available literature. Studies on related 2,4-diaminoquinazoline derivatives suggest potential anti-proliferative effects through mechanisms that may differ from EGFR inhibition, such as targeting the Wnt signaling pathway or acting as antifolates.
Due to the absence of direct comparative experimental data for this compound, this guide will focus on presenting the established anti-proliferative profile of gefitinib and the known biological activities of related 2,4-diaminoquinazoline compounds to provide a framework for potential future comparative studies.
Data Presentation: Anti-Proliferative Activity of Gefitinib
The anti-proliferative activity of gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer cell line and the presence of specific EGFR mutations.
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.42 - 10 |
| H1650 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 31.0 ± 1.0 |
| H1650GR (Gefitinib-Resistant) | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 50.0 ± 3.0 |
| PC9 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 0.077 |
| HCC827 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 0.013 |
Note: IC50 values are highly dependent on experimental conditions and should be considered as representative examples.
Mechanistic Overview
Gefitinib: A Targeted EGFR Inhibitor
Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of EGFR and subsequently halts the activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
2,4-Diaminoquinazoline Derivatives: A Divergent Mechanistic Profile
Publicly available research on this compound is limited. However, studies on structurally related 2,4-diaminoquinazoline compounds suggest different mechanisms of action:
-
Wnt Signaling Inhibition : 2,4-diaminoquinazoline has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key component of the Wnt/β-catenin signaling pathway.[1] Aberrant Wnt signaling is implicated in the progression of various cancers, including gastric cancer.[1]
-
Antifolate Activity : Some 5-substituted 2,4-diaminoquinazolines have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and, therefore, cell proliferation.
It is important to note that these findings relate to derivatives and not the specific 5-fluoro analog. Without direct experimental evidence, the precise mechanism of action for this compound remains unconfirmed.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key anti-proliferative assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound and gefitinib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the long-term survival and proliferative capacity of single cells.
Protocol:
-
Cell Seeding: Plate a low density of single cells in 6-well plates.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to proliferate and form colonies. The medium should be changed periodically.
-
Colony Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as methanol or paraformaldehyde, and then stain them with a dye like crystal violet.
-
Colony Counting: Count the number of visible colonies (typically defined as containing at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the anti-proliferative effect.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathways and the inhibitory action of gefitinib.
Experimental Workflow Diagram
Caption: General workflow for comparing anti-proliferative activity.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Diamino-5-fluoroquinazoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminoquinazoline scaffold is a versatile pharmacophore that has been extensively investigated for a wide range of therapeutic applications. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comparative overview of the in vitro and in vivo activities of 2,4-diamino-5-fluoroquinazoline and related analogs, drawing from a variety of research studies.
Data Presentation
The following tables summarize the quantitative data on the biological activity of various 2,4-diaminoquinazoline derivatives from the cited literature.
Table 1: In Vitro Anticancer and Antimalarial Activity of this compound Analogs
| Compound ID | Substitution Pattern | Cell Line / Organism | Activity Metric (IC50/EC50) | Reference |
| I4 (an analog) | 5-fluoro-6-substituted benzylamino | L1210 (Leukemia) | More active than Methotrexate | [1][2] |
| Not Specified | 5-fluoro-6-substituted benzylamino | Plasmodium berghei | 100% suppression at 1 mg/kg (in vivo) | [1][2] |
| Compound 1 | 5-chloro-6-[N-(2,5-dimethoxybenzyl)amino] | Plasmodium falciparum | 9 nM | [3] |
| Compound 9c | 2,4-diaminoquinazoline derivative | INS-1 (Insulinoma) | 0.56 µM (ER stress protection) | [4] |
| 2,4-DAQ | 2,4-diamino-quinazoline | Gastric Cancer Cell Lines | Suppresses growth and migration | [5] |
| DCR 137 | 6-fluoro-quinazoline-2,4-diamine | Chikungunya Virus (in Vero cells) | Potent antiviral activity | [6] |
Table 2: In Vivo Antimalarial and Antitumor Activity of 2,4-Diaminoquinazoline Analogs
| Compound Class | Animal Model | Dosing | Outcome | Reference |
| 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines | P. berghei infected mice | 1 mg/kg (oral) | Six compounds produced 100% suppression. | [1][2] |
| 2,4-diamino-5-chloro-6-substituted quinazolines | P. berghei infected mice | 20 mg/kg (oral) | Eight compounds produced 100% suppression. | [7] |
| 2,4-diamino-quinazoline (2,4-DAQ) | Human gastric tumor xenograft in nude mice | Not Specified | Suppressed tumor growth. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Cancer cell lines (e.g., L1210, MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 2,4-diaminoquinazoline derivatives) and a vehicle control (e.g., DMSO).[4]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 (the concentration that causes 50% inhibition of cell proliferation) is determined.[8]
In Vivo Antimalarial Assay (Mouse Model)
This assay evaluates the efficacy of compounds against Plasmodium berghei infection in mice.[1][7]
-
Infection: Mice are inoculated with Plasmodium berghei.
-
Treatment: The test compounds are administered orally at specific doses (e.g., 1 mg/kg or 20 mg/kg) for a defined period.[1][7]
-
Monitoring: The level of parasitemia is monitored by examining blood smears.
-
Endpoint: The efficacy is determined by the suppression of parasitemia compared to an untreated control group. A 100% suppression indicates a high level of antimalarial activity.[1][7]
Dihydrofolate Reductase (DHFR) Inhibition Assay
Many 2,4-diaminoquinazoline derivatives exert their biological effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[3][9]
-
Enzyme and Substrate Preparation: Purified DHFR enzyme (from bacterial or mammalian sources) and its substrate, dihydrofolate, are prepared in a suitable buffer.[9]
-
Inhibitor Addition: Various concentrations of the test compound are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor NADPH.
-
Spectrophotometric Monitoring: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The inhibitory activity is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]
Mandatory Visualization
The following diagrams illustrate key concepts related to the activity of 2,4-diaminoquinazoline derivatives.
Caption: Wnt signaling pathway inhibition by 2,4-diamino-quinazoline.
Caption: General workflow for in vitro and in vivo evaluation.
Caption: Relationship between in vitro activity and in vivo efficacy.
References
- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses [mdpi.com]
- 7. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to 2,4-Diamino-5-fluoroquinazoline: A Comparative Guide to Biomarker Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2,4-Diamino-5-fluoroquinazoline and alternative therapies, focusing on the discovery of predictive biomarkers to tailor cancer treatment. We present experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to support your research in this critical area.
This compound is a versatile molecule that, like other 2,4-diaminoquinazoline derivatives, exhibits potent anticancer properties through multiple mechanisms of action. Primarily recognized as an antifolate, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential amino acids, thereby halting cancer cell proliferation. Additionally, certain 2,4-diaminoquinazoline compounds have been shown to modulate the Wnt signaling pathway, a critical pathway often dysregulated in cancer. This dual activity presents a unique opportunity for targeted therapy but also underscores the need for robust biomarkers to identify patient populations most likely to benefit.
This guide compares this compound with established anticancer agents that share similar mechanisms or are used in similar therapeutic contexts, including the classical antifolate methotrexate, the multi-targeted antifolate pemetrexed, and the EGFR inhibitors gefitinib and erlotinib.
Performance Comparison: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 2,4-diaminoquinazoline derivatives and alternative therapies across various cancer cell lines. It is important to note that direct comparative studies for this compound against all alternatives in a single panel of cell lines are limited. The data presented here is compiled from multiple studies to provide a relative indication of potency.
| Cell Line | Cancer Type | 2,4-Diaminoquinazoline Derivative | IC50 (µM) | Alternative Therapy | IC50 (µM) | Reference |
| L5178Y (Methotrexate-resistant) | Leukemia | 9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophene | ~0.1 | Methotrexate | >10 | [1] |
| Skov-3 | Ovarian Cancer | Polyhalo-2,4-diaminoquinazoline (cpd 5a) | <2.5 µg/mL | Cisplatin | - | [2] |
| HL-60 | Leukemia | Polyhalo-2,4-diaminoquinazoline (cpd 5a) | <2.5 µg/mL | Cisplatin | - | [2] |
| A431 | Skin Cancer | Polyhalo-2,4-diaminoquinazoline (cpd 5a) | <2.5 µg/mL | Cisplatin | - | [2] |
| A549 | Lung Cancer | Polyhalo-2,4-diaminoquinazoline (cpd 5a) | <2.5 µg/mL | Cisplatin | - | [2] |
| HepG-2 | Liver Cancer | Polyhalo-2,4-diaminoquinazoline (cpd 5a) | <2.5 µg/mL | Cisplatin | - | [2] |
| MCF-7 | Breast Cancer | 2-anilino-4-alkylaminoquinazoline (cpd 5b) | 9.1-10.9 | 5-Fluorouracil | 5.3-8.8 µg/mL | [3] |
| HCT-116 | Colon Cancer | 2-anilino-4-alkylaminoquinazoline (cpd 5b) | 9.1-10.9 | 5-Fluorouracil | 5.3-8.8 µg/mL | [3] |
| HePG-2 | Liver Cancer | 2-anilino-4-alkylaminoquinazoline (cpd 5b) | 9.1-10.9 | 5-Fluorouracil | 5.3-8.8 µg/mL | [3] |
| HFB4 | Skin Cancer | 2-anilino-4-alkylaminoquinazoline (cpd 5b) | 9.1-10.9 | 5-Fluorouracil | 5.3-8.8 µg/mL | [3] |
| H3255 | Lung Cancer | - | - | Pemetrexed | 0.05 | [4] |
| H1666 | Lung Cancer | - | - | Pemetrexed | 0.08 | [4] |
| H441 | Lung Cancer | - | - | Pemetrexed | 5.93 | [4] |
| Daoy | Medulloblastoma | - | - | Methotrexate | 0.095 | [5] |
| Saos-2 | Osteosarcoma | - | - | Methotrexate | 0.035 | [5] |
| H3255 | Lung Cancer | - | - | Gefitinib | 0.04 | [6] |
| H1666 | Lung Cancer | - | - | Gefitinib | 2.0 | [6] |
| A549 | Lung Cancer | - | - | Erlotinib | >20 | [7] |
| H322 | Lung Cancer | - | - | Erlotinib | >20 | [7] |
| H3255 | Lung Cancer | - | - | Erlotinib | 0.029-0.04 | [6][7] |
Biomarkers for Predicting Therapeutic Response
The efficacy of this compound and its alternatives can be predicted by examining specific molecular markers. These biomarkers are linked to the drugs' mechanisms of action and resistance pathways.
DHFR Inhibition Pathway
As an antifolate, the primary target of this compound is DHFR. Therefore, the status of the DHFR gene and protein can significantly influence drug sensitivity.
-
DHFR Gene Expression: Increased expression of DHFR can lead to resistance as higher drug concentrations are required to inhibit the expanded pool of target enzyme.
-
DHFR Gene Mutations: Mutations in the DHFR gene can alter the drug binding site, reducing the inhibitory effect of the compound.
Wnt Signaling Pathway
For 2,4-diaminoquinazoline derivatives that act as Wnt signaling inhibitors, the activation state of this pathway is a key determinant of response.
-
Expression of Wnt Pathway Genes: Tumors with elevated expression of Wnt signaling components, such as Lymphoid Enhancer-Binding Factor 1 (Lef1) and its downstream targets like AXIN2 and MYC, have shown increased sensitivity to Wnt inhibitors.[8]
Drug Efflux and Resistance
Resistance to chemotherapy is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.
-
ABC Transporter Expression: Increased expression of ABC transporters, such as ABCG2 (also known as BCRP), can lead to reduced intracellular accumulation of quinazoline-based inhibitors and thus, decreased efficacy.
Experimental Protocols
Quantification of Gene Expression by qRT-PCR
This protocol outlines the measurement of DHFR and Wnt pathway-related gene expression levels.
1.1. RNA Extraction:
-
Isolate total RNA from cultured cells or tumor tissue using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
1.2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
1.3. qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., DHFR, LEF1, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
Detection of DHFR Gene Mutations by Sanger Sequencing
This protocol describes the identification of mutations in the DHFR gene.
2.1. Genomic DNA Extraction:
-
Isolate genomic DNA from cell pellets or tumor tissue using a DNA extraction kit.
2.2. PCR Amplification:
-
Amplify the coding regions of the DHFR gene using specific primers designed to flank the exons.
-
Verify the PCR product size by agarose gel electrophoresis.
2.3. PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
2.4. Sequencing Reaction:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
2.5. Capillary Electrophoresis:
-
Separate the sequencing reaction products by capillary electrophoresis on an automated DNA sequencer.
-
Analyze the resulting chromatogram to identify any nucleotide changes compared to the reference DHFR sequence.
ABC Transporter Efflux Pump Functional Assay
This protocol assesses the activity of drug efflux pumps.
3.1. Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., phenol red-free medium).
3.2. Fluorescent Substrate Loading:
-
Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 or Calcein-AM) for 30-60 minutes at 37°C.
3.3. Efflux Assay:
-
Wash the cells to remove excess substrate.
-
Resuspend the cells in fresh buffer with or without an ABC transporter inhibitor (e.g., verapamil or cyclosporin A).
-
Incubate for a further 1-2 hours to allow for drug efflux.
3.4. Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
A lower fluorescence intensity in the absence of the inhibitor compared to its presence indicates active efflux by ABC transporters.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of a 2,4-diaminoquinazoline derivative on LEF/TCF.
Caption: Workflow for biomarker discovery for predicting response to this compound.
References
- 1. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pemetrexed versus Gefitinib versus Erlotinib in Previously Treated Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Target Engagement of 2,4-Diamino-5-fluoroquinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the target engagement of 2,4-Diamino-5-fluoroquinazoline, a compound of interest in drug discovery. The following sections detail various techniques, their underlying principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to Target Engagement
Confirming that a therapeutic compound binds to its intended molecular target within a cellular context is a critical step in drug development. This process, known as target engagement, is essential for establishing a clear mechanism of action and for interpreting cellular and in vivo pharmacological data. The use of orthogonal methods, which rely on different physical principles, provides a more robust validation of target engagement by minimizing the risk of method-specific artifacts.
While 2,4-diaminoquinazoline derivatives have been explored for various therapeutic targets, this guide will focus on the validation of a hypothetical kinase target for this compound. The principles and methods described are broadly applicable to the study of small molecule-protein interactions.
Comparative Analysis of Target Engagement Methods
A variety of biophysical and biochemical techniques can be employed to measure the interaction between a compound and its target protein. The choice of method often depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of key orthogonal methods for validating target engagement.
| Method | Principle | Throughput | Cellular Context | Key Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Low to Medium | Live Cells / Lysates | Change in protein melting temperature (Tm) |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein by the test compound. | High | Live Cells | Decrease in BRET signal |
| Kinase Activity Assay | Measures the catalytic activity of the kinase by quantifying substrate phosphorylation. | High | Cell Lysates / Purified Enzyme | Change in substrate phosphorylation |
| Chemical Proteomics (e.g., Kinobeads) | Affinity capture of kinases from cell lysates using immobilized broad-spectrum inhibitors, followed by mass spectrometry-based quantification. | Low | Cell Lysates | Relative abundance of kinases bound to beads |
Experimental Methodologies
Detailed protocols for the key experimental methods are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines, targets, and compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological context without the need for compound or protein labeling.[1][2][3][4][5]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvesting and Heating: Harvest intact cells, wash, and resuspend in a suitable buffer. Aliquot cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
The NanoBRET assay is a highly sensitive, live-cell method for quantifying compound-target binding.[6][7][8][9][10][11][12][13][14]
Experimental Protocol:
-
Cell Transfection: Co-transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating and Tracer Addition: Plate the transfected cells. Add a cell-permeable fluorescent tracer that binds to the kinase of interest.
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET® substrate and measure the luminescence and fluorescence signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement.
Kinase Activity Assay
These assays directly measure the functional consequence of target engagement by assessing the catalytic activity of the kinase.[15][16][17][18]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified target kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for a set period.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 2,4-diaminoquinazolines as multi-kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of multi-kinase inhibitors for oncology and other therapeutic areas. This guide provides a comparative analysis of selected 2,4-diaminoquinazoline derivatives, summarizing their inhibitory activities against a range of protein kinases. The data presented is compiled from published research, offering a valuable resource for investigators in the field of kinase inhibitor discovery.
Introduction to 2,4-Diaminoquinazolines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a successful therapeutic strategy. The 2,4-diaminoquinazoline core serves as a versatile template for the design of such inhibitors, with different substitutions on the quinazoline ring system allowing for the modulation of potency and selectivity against various kinases. Several derivatives have shown promise as multi-targeted agents, capable of inhibiting key kinases involved in tumor growth, proliferation, and survival.
Comparative Inhibitory Activity
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of notable 2,4-diaminoquinazoline-based multi-kinase inhibitors against various protein kinases. These compounds have been selected based on the availability of quantitative inhibitory data from peer-reviewed publications.
Table 1: Kinase Inhibitory Profile of BPR1K871
BPR1K871 is a potent multi-kinase inhibitor identified for its efficacy in acute myeloid leukemia (AML) and solid tumors.[1][2][3][4][5] It exhibits strong dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][3][4][5] A broader kinase profiling study using KINOMEScan technology revealed that BPR1K871 inhibits 77 therapeutically relevant kinases out of 395 tested at a concentration of 1000 nM.[1][3]
| Target Kinase | BPR1K871 IC50 (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Table 2: Kinase Inhibitory Profile of Compound 9d (A PAK4 Inhibitor)
Compound 9d is a 2,4-diaminoquinazoline derivative developed as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and survival.
| Target Kinase | Compound 9d IC50 (µM) |
| PAK4 | 0.033 |
Table 3: Kinase Inhibitory Profile of Quinazoline-Isatin Hybrid 6c
Compound 6c is a hybrid molecule combining the 2,4-diaminoquinazoline scaffold with an isatin moiety, demonstrating potent activity against multiple cancer-related kinases.[6][7][8][9][10][11][12][13]
| Target Kinase | Compound 6c IC50 (µM) |
| CDK2 | 0.183 ± 0.01 |
| EGFR | 0.083 ± 0.005 |
| VEGFR-2 | 0.076 ± 0.004 |
| HER2 | 0.138 ± 0.07 |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used for their characterization is crucial for understanding their mechanism of action and the context of the presented data.
Caption: Generalized signaling pathways targeted by 2,4-diaminoquinazoline multi-kinase inhibitors.
Caption: A typical experimental workflow for the evaluation of 2,4-diaminoquinazoline kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following are representative protocols for the key assays used to characterize the 2,4-diaminoquinazoline inhibitors discussed in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
2,4-Diaminoquinazoline test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add serial dilutions of the 2,4-diaminoquinazoline test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
2,4-Diaminoquinazoline test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 2,4-diaminoquinazoline test compound or vehicle (DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Target Modulation
This technique is used to detect changes in the phosphorylation status of a kinase or its downstream substrates within cells, confirming target engagement by the inhibitor.
Materials:
-
Cancer cell lines
-
2,4-Diaminoquinazoline test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase/substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the 2,4-diaminoquinazoline inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates target engagement.
-
References
- 1. ulab360.com [ulab360.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Diamino-5-fluoroquinazoline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,4-Diamino-5-fluoroquinazoline, a crucial aspect of laboratory safety and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical waste.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling. While comprehensive toxicological properties have not been thoroughly investigated, it is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste. Adherence to strict safety protocols is mandatory to prevent exposure and ensure regulatory compliance.
Operational Plan for Waste Management
The primary and highly recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] The most appropriate disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, such as unused compound, reaction byproducts, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, gloves), must be classified as "Hazardous Chemical Waste."
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan to prevent potentially dangerous reactions.
-
-
Containerization:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable container compatible with the chemical.
-
For solutions containing this compound, use a separate, labeled, and sealable liquid waste container.
-
Ensure containers are in good condition and have a secure, leak-proof cap.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be cool and dry to prevent any degradation of the compound.[3]
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical identity and any known hazards.
-
Never attempt to dispose of this compound down the drain or in regular trash.[3]
-
Safety and Handling for Disposal
The following table summarizes key safety precautions that must be observed during the handling and disposal of this compound waste.
| Precaution Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of aerosolization. |
| Handling | Avoid generating dust. Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhalation and exposure. |
In-Lab Chemical Degradation (Not Recommended)
While some quinazoline derivatives can be degraded through methods like hydrolysis under strong acidic or basic conditions, no specific, validated experimental protocols for the in-lab degradation of this compound are readily available. Attempting such procedures without established protocols can be dangerous and is not recommended. The presence of the fluorine atom may influence its reactivity and degradation byproducts. Therefore, professional disposal remains the safest and most compliant option.
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Diamino-5-fluoroquinazoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 2,4-Diamino-5-fluoroquinazoline, a key building block in pharmaceutical research. Adherence to these protocols will help ensure a safe and compliant laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 119584-70-2
-
Molecular Formula: C₈H₇FN₄
-
Molecular Weight: 178.17 g/mol
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care, assuming it may have other potential hazards.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must be worn to protect from splashes. A face shield offers an additional layer of protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.[3][4] |
| Body Protection | Chemical-resistant lab coat. | A properly fitted laboratory coat, fully buttoned, is mandatory to protect against skin contact.[5] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used. | All handling of powdered this compound should be conducted inside a certified chemical fume hood to avoid inhalation of dust. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound:
1. Preparation:
-
Ensure a chemical fume hood is operational and available.[4]
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Gather all necessary PPE and ensure it is in good condition.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Wear the full complement of recommended PPE at all times.
-
Avoid creating dust or aerosols.[7]
-
When weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material.
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container, avoiding dust generation.[8]
-
Ventilate the area and decontaminate the spill site.
-
Collect all cleaning materials as hazardous waste.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Storage:
-
Collect solid waste in a clearly labeled, sealed container.[8]
-
Collect liquid waste (solutions containing the compound) in a compatible, labeled, and sealed waste container.[8]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[8]
2. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Provide them with a complete and accurate description of the waste.
-
Never dispose of this chemical down the drain or in regular trash.[10]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
